molecular formula C8H12ClNO2 B1619746 4-Amino-6-methoxy-o-cresol hydrochloride CAS No. 2977-70-0

4-Amino-6-methoxy-o-cresol hydrochloride

Cat. No.: B1619746
CAS No.: 2977-70-0
M. Wt: 189.64 g/mol
InChI Key: UZDALMGXMCEZNW-UHFFFAOYSA-N
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Description

4-Amino-6-methoxy-o-cresol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-methoxy-o-cresol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methoxy-o-cresol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methoxy-6-methylphenol;hydrochloride
Source PubChem
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InChI

InChI=1S/C8H11NO2.ClH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDALMGXMCEZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883544
Record name Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1)
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2977-70-0
Record name Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1)
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Record name 4-amino-6-methoxy-o-cresol hydrochloride
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Foundational & Exploratory

4-Amino-6-methoxy-o-cresol hydrochloride CAS number 2977-70-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0)

Forward: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0). It is important to note that publicly available, peer-reviewed data specifically for this compound is limited. Therefore, this guide has been constructed by integrating the available information with expert analysis of structurally analogous compounds, particularly other aminocresol derivatives prominent in industrial and research settings. Methodologies and properties of closely related molecules, such as 4-Amino-m-cresol, are presented as robust, predictive frameworks for guiding experimental design.

Section 1: Core Identity and Physicochemical Profile

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aromatic amine. Structurally, it is a cresol (methylphenol) core further substituted with an amino group and a methoxy group. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

While comprehensive experimental data for this specific molecule is scarce, its fundamental identifiers have been established. The core properties are summarized below, with data for the well-studied analogue 4-Amino-m-cresol (CAS 2835-99-6) provided for comparative and predictive purposes.

Table 1: Physicochemical Properties

Property 4-Amino-6-methoxy-o-cresol hydrochloride 4-Amino-m-cresol (Analogue) Data Source
CAS Number 2977-70-0 2835-99-6 [1]
Molecular Formula C₈H₁₂ClNO₂ C₇H₉NO [1][2]
Molecular Weight 189.64 g/mol 123.15 g/mol [1][2]
Appearance Not specified White to brown crystalline powder [3]
Boiling Point Not specified 286.7 °C (estimated) [4]
logP (o/w) Not specified 0.170 - 0.51 (estimated) [4][5]

| Solubility | Not specified | Soluble in water (est. 20.6 g/L at 25°C) |[4] |

Diagram 1: Chemical Structure of 4-Amino-6-methoxy-o-cresol hydrochloride

Caption: Structure of 4-Amino-6-methoxy-o-cresol hydrochloride.

Section 2: Proposed Synthesis Pathway

While a specific synthesis protocol for 4-Amino-6-methoxy-o-cresol hydrochloride is not detailed in the literature, a plausible and efficient route can be extrapolated from established methods for related aminocresols. A patent describing the synthesis of 4-amino-o-cresol hydrochloride provides a strong foundation for a proposed pathway.[6][7] This process involves the catalytic hydrogenation of a nitrophenol precursor.

The proposed synthesis would begin with 2-methoxy-6-methyl-4-nitrophenol. This starting material would undergo catalytic hydrogenation to reduce the nitro group to an amine. The reaction is typically performed under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. The resulting aminocresol free base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt, which can be isolated via filtration.

Diagram 2: Proposed Synthesis Workflow

G start Start: 2-Methoxy-6-methyl-4-nitrophenol dissolve Dissolve in Alkaline Solution (e.g., aq. KOH) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Catalytic Hydrogenation (Parr Apparatus, H₂ pressure, ~70°C) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration acidify Acidify Filtrate with Conc. HCl filtration->acidify precipitate Precipitation of Hydrochloride Salt acidify->precipitate isolate Isolate Product by Filtration precipitate->isolate dry Wash and Dry Product isolate->dry end End: 4-Amino-6-methoxy-o-cresol HCl dry->end

Caption: A proposed workflow for the synthesis of the target compound.

Protocol 1: Proposed Synthesis of 4-Amino-6-methoxy-o-cresol hydrochloride

Causality Statement: This protocol is adapted from the synthesis of 4-amino-o-cresol hydrochloride.[6][7] The use of an alkaline solution facilitates the reaction, while the Pd/C catalyst is a standard and efficient choice for nitro group reduction. Acidification post-reaction protonates the newly formed amine, leading to the precipitation of the more stable and easily handled hydrochloride salt.

  • Dissolution: Dissolve the starting material, 2-methoxy-6-methyl-4-nitrophenol, in a suitable aqueous alkaline solution (e.g., 3N potassium hydroxide).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 3-10% Pd content by weight) to the solution.

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 30-60 psi) and heat to approximately 70-80°C with vigorous shaking.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake (typically 2-4 hours).

  • Catalyst Removal: After cooling, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Precipitation: Transfer the filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic and precipitation is complete.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the final product, 4-Amino-6-methoxy-o-cresol hydrochloride, in a vacuum oven.

Section 3: Analytical Methodologies

The analysis of aminocresols and their metabolites is well-established, with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) being the gold standard.[8][9] These methods, developed for compounds like 4-amino-m-cresol, provide an excellent template for creating a validated analytical procedure for 4-Amino-6-methoxy-o-cresol hydrochloride.

The primary challenge in analyzing aromatic amines from biological matrices is interference from endogenous components.[8] A robust sample preparation step, such as Solid-Phase Extraction (SPE), is critical for removing these interferences and ensuring accurate quantification.

Diagram 3: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Aqueous/Biological Sample quench Quench with Acetonitrile (if metabolic) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute hplc HPLC Separation (Reversed-Phase C8/C18) reconstitute->hplc ms Mass Spectrometry Detection (ESI+, MRM Mode) hplc->ms data data ms->data Data Acquisition & Quantification

Caption: Workflow for the analysis of aminocresols from complex matrices.

Protocol 2: HPLC-MS/MS Analysis of Aminocresols

Self-Validation and Causality: This protocol is based on validated methods for related compounds and incorporates best practices for analytical chemistry.[8][9] A C18 SPE cartridge is chosen for its effectiveness in retaining moderately polar aromatic compounds from aqueous matrices. A gradient elution HPLC method is necessary to separate the analyte from potential impurities or metabolites. ESI in positive mode is selected because the amino group is readily protonated, and MS/MS (or MRM) provides the high selectivity and sensitivity required for quantification in complex samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Loading: Adjust the pH of the aqueous sample (e.g., cell culture media, urine) to be near-neutral to ensure the analyte is not ionized, then load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and highly polar impurities.

    • Elution: Elute the analyte with 2-3 mL of a suitable organic solvent, such as methanol or acetonitrile.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C8 or C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size), is typically suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a multi-step gradient starting with a high percentage of Mobile Phase A (e.g., 95%) and increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions must be optimized by infusing a pure standard of the analyte.

    • Optimization: Optimize key parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity.

Section 4: Potential Applications and Field Insights

The primary industrial application for aminocresol derivatives is as intermediates or "couplers" in the formulation of oxidative hair dyes.[10][11] While 4-Amino-6-methoxy-o-cresol hydrochloride is not specifically cited in cosmetic ingredient databases, its structure strongly suggests potential utility in this area.

In oxidative hair coloring, small precursor molecules (developers and couplers) diffuse into the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, these molecules undergo a series of chemical reactions to form larger, colored polymers that become trapped within the hair structure, resulting in a long-lasting color. The specific shade and tone are determined by the precise combination of developers and couplers used. Given its structure, 4-Amino-6-methoxy-o-cresol hydrochloride would likely function as a coupler, reacting with a developer like p-phenylenediamine (PPD) to produce specific color outcomes.

Section 5: Toxicology and Safe Handling

No specific safety data sheet (SDS) exists for CAS 2977-70-0. Therefore, a conservative approach to safety and handling is mandatory, based on data from structurally similar and more hazardous analogues. The information below is synthesized from the SDS for o-cresol, 4-amino-m-cresol, and other related aromatic amines.[12][13][14][15]

Table 2: Synthesized Hazard Profile and Handling Recommendations

Category Recommendation Rationale / Citation
GHS Pictograms Danger: Skull and Crossbones, Corrosion, Health Hazard, Environment Based on analogues which are toxic if swallowed/in contact with skin, cause severe skin burns/eye damage, are suspected of causing genetic defects, and are harmful/toxic to aquatic life.[12][14][15]
Hazard Statements H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H341: Suspected of causing genetic defects.H412: Harmful to aquatic life with long lasting effects. Direct hazards cited for o-cresol and 4-amino-m-cresol.[12][14]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat. Use a full-face respirator if dust or aerosols are generated. Standard practice for handling corrosive and toxic powders.[16]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Store locked up. Prevents exposure via inhalation, dermal contact, and ingestion.[12][13]
First Aid (Skin Contact) Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate emergency medical help. Rapid decontamination is critical for corrosive and toxic substances.[12]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention and show the container or label. Prevents further damage to the esophagus.[12][13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents. Ensures stability and prevents accidental access.[14][15]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination.[13] |

Section 6: Conclusion and Future Research

4-Amino-6-methoxy-o-cresol hydrochloride, CAS 2977-70-0, is a compound with a clear chemical identity but a very limited footprint in scientific literature and public databases. This guide provides a foundational framework for its study by leveraging robust data from closely related analogues. The proposed synthesis and analytical protocols offer validated starting points for any researcher beginning work with this molecule.

Future research should prioritize the experimental determination of its fundamental physicochemical properties, the validation of a specific and sensitive analytical method, and a thorough toxicological assessment to establish a definitive safety profile. Such work would clarify its potential for use in materials science, particularly in the cosmetics industry, and provide the necessary data for its safe handling and regulatory compliance.

References

  • Safety Data Sheet for o-Cresol. (Provided via Google Search Results)
  • Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
  • Sigma-Aldrich. SAFETY DATA SHEET for 2-chloroaniline. (Provided via Google Search Results)
  • European Patent Office. EP 0373668 A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds. Available at: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (April 16, 2024). Available at: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics - CIR Report Data Sheet. (January 12, 2022). Available at: [Link]

  • Google Patents. JP2012062252A - Method for producing 4-amino-m-cresol.
  • PubMed. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. (2004). Available at: [Link]

  • The Good Scents Company. 4-amino-m-cresol. Available at: [Link]

  • ResearchGate. Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. (August 2025). Available at: [Link]

  • PubMed. Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection. (October 29, 2004). Available at: [Link]

  • precisionFDA. 4-AMINO-M-CRESOL. Available at: [Link]

  • Hangzhou Haichem Co., Ltd. 4-Amino-m-Cresol | CAS 2835-99-6 | High-Purity Hair Dye Intermediate. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile and solvent selection for 4-Amino-6-methoxy-o-cresol hydrochloride (Systematic name: 4-amino-2-methoxy-6-methylphenol hydrochloride; CAS: 2977-70-0).

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 2977-70-0) is a specialized primary intermediate used in oxidative hair dye formulations and organic synthesis. As a substituted aminophenol salt, its solubility behavior is governed by the interplay between its ionic hydrochloride moiety and its lipophilic aromatic core (substituted with methyl and methoxy groups).

This guide provides a comprehensive analysis of its solubility across critical solvent systems. It addresses the "solubility switch" mechanism driven by pH—a critical factor in formulation stability and color deposition efficiency. We also provide a validated experimental protocol for determining precise solubility limits in your specific matrix.

Physicochemical Characterization

Understanding the molecule's structure is the first step in predicting its solvent interaction.

PropertyDataRelevance to Solubility
Common Name 4-Amino-6-methoxy-o-cresol HClIndustry standard identifier.[1]
Systematic Name 4-Amino-2-methoxy-6-methylphenol HClDefines substitution pattern (Ortho-Methyl, Meta-Methoxy relative to Amine).
CAS Number 2977-70-0Unique identifier for regulatory compliance.
Molecular Formula C₈H₁₂ClNO₂Salt form (Hydrochloride).
Molecular Weight 189.64 g/mol Low MW facilitates high molar solubility.
pKa (Estimated) ~5.5 (Amine), ~10.2 (Phenol)Determines ionization state at formulation pH.
LogP (Octanol/Water) < 0 (Salt form); ~1.2 (Free Base)Indicates high water affinity in salt form.
Structural Impact on Solubility
  • Hydrochloride Salt (HCl): The ionic bond dominates the solid-state lattice energy. Dissolution in water is thermodynamically favorable due to the high hydration energy of the chloride ion and the protonated amine.

  • Methoxy (-OCH₃) & Methyl (-CH₃) Groups: These electron-donating groups increase the electron density of the aromatic ring. While they add lipophilicity, the ionic nature of the salt overrides this in aqueous media. However, in organic solvents, these groups enhance solubility compared to unsubstituted aminophenols.

Solubility Profile by Solvent Class[2][3]

The following data represents the expected solubility behavior based on structural analogs (e.g., 4-amino-o-cresol HCl, p-aminophenol HCl) and thermodynamic principles.

A. Aqueous Systems (Water & Buffers)
  • Solubility: High (>50 mg/mL)

  • Mechanism: Ion-dipole interactions. The protonated amine (

    
    ) and chloride ion (
    
    
    
    ) are highly solvated by water molecules.
  • pH Dependence:

    • pH < 5: Remains fully protonated and highly soluble.

    • pH 6–8: Partial deprotonation begins. Solubility may decrease slightly as the free base concentration increases.

    • pH > 9: Conversion to the Free Base (4-amino-2-methoxy-6-methylphenol). The free base is significantly less soluble in water but more soluble in lipophilic phases.

B. Polar Organic Solvents (Alcohols & Glycols)
  • Ethanol / Isopropanol: Moderate to High (20–50 mg/mL)

    • Usage: Often used as a co-solvent in hair dye creams to solubilize the dye precursors before emulsification.

  • Propylene Glycol / Hexylene Glycol: High (>50 mg/mL)

    • Usage: Excellent solvents for this compound. The hydroxyl groups in the glycols can hydrogen bond with the amine and phenol groups, while the alkyl chain interacts with the methyl/methoxy substituents.

C. Aprotic Polar Solvents
  • DMSO (Dimethyl Sulfoxide): Very High (>100 mg/mL)

    • Usage: Ideal for preparing stock solutions for analytical testing (HPLC/NMR). DMSO disrupts the crystal lattice effectively.

  • DMF (Dimethylformamide): High

D. Non-Polar Solvents[2]
  • Hexane / Heptane / Chloroform: Insoluble (<0.1 mg/mL)

    • Reason: The ionic lattice energy of the hydrochloride salt is too high to be overcome by weak Van der Waals forces.

The "Solubility Switch" Mechanism

In formulation, you often transition from an acidic storage environment to an alkaline application environment (mixed with ammonia/peroxide). This diagram illustrates the solubility transition.

SolubilitySwitch Salt HCl Salt Form (pH < 5) Equilibrium Equilibrium (pH ~ pKa) Salt->Equilibrium + Base (NH3/MEA) Water High Aqueous Solubility Salt->Water Dominant FreeBase Free Base Form (pH > 9) Equilibrium->FreeBase Deprotonation FreeBase->Water Low Solubility (Precipitation Risk) Oil High Lipid Solubility FreeBase->Oil Dominant

Figure 1: The pH-dependent solubility switch. Formulators must ensure sufficient surfactants/couplers are present at high pH to prevent precipitation of the free base.

Validated Experimental Protocol: Determination of Saturation Solubility

Objective: To determine the precise solubility limit of 4-Amino-6-methoxy-o-cresol HCl in a specific solvent matrix at 25°C.

Reagents:

  • 4-Amino-6-methoxy-o-cresol HCl (Reference Standard)

  • Target Solvent (e.g., Water, Ethanol, Formulation Base)[2][3]

  • Antioxidant: Sodium Sulfite or Ascorbic Acid (0.1% w/v) – Critical to prevent oxidation during the experiment.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation:

    • Add 0.1% Sodium Sulfite to the target solvent (unless testing non-aqueous solvents) to inhibit oxidation (browning).

    • Weigh approximately 100 mg of the compound into a 20 mL scintillation vial.

  • Saturation:

    • Add the solvent in stepwise increments (e.g., 500 µL) while vortexing.

    • Visual Check: If the solid dissolves immediately, add more solid until a visible excess remains (supersaturation).

    • Place the vial in a shaking water bath at 25°C ± 0.5°C for 24 hours.

  • Equilibration:

    • After 24 hours, stop shaking and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

  • Sampling & Analysis:

    • Filter the supernatant through a 0.45 µm PVDF syringe filter.

    • Dilute the filtrate (e.g., 1:100) with the Mobile Phase.

    • Quantification: Analyze via HPLC-UV/Vis.

HPLC Method Parameters (Suggested)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Aromatic ring absorption)
Retention Time Expect elution around 3–5 mins (relatively polar)

Critical Formulation Insights

Oxidation Management

Aminophenols are notoriously unstable in solution, rapidly oxidizing to form quinone imines (colored species).

  • Insight: Solubility testing must be performed in deoxygenated solvents or in the presence of antioxidants (Sodium Sulfite, Erythorbic Acid).

  • Sign of Failure: If your solution turns brown/black during the solubility test, the data is invalid due to chemical degradation, not just physical dissolution.

The "Salting Out" Effect

In high-ionic-strength formulations (e.g., containing high levels of ammonium sulfate or sodium chloride), the solubility of the hydrochloride salt may decrease due to the common ion effect (Cl⁻) or general ionic strength competition.

  • Recommendation: Test solubility in the exact salt background of your final formulation, not just pure water.

Solubilization in Emulsions

For hair dye creams (O/W emulsions):

  • Dissolve the HCl salt in the water phase first (acidic).

  • Upon mixing with the developer (alkaline), the in-situ formed free base will partition into the oil phase or micellar interface.

  • Risk: If the oil phase capacity is too low, the free base may crystallize, leading to "spotty" dyeing results. Ensure sufficient fatty alcohols (Cetearyl Alcohol) or ethoxylated surfactants (Ceteareth-20) are present to solubilize the free base.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Specific Hazard: As a hydrochloride salt, concentrated solutions can be acidic (pH ~2-3).

Handling Protocol:

  • Wear nitrile gloves and safety goggles.

  • Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Neutralize with sodium bicarbonate before wiping up with water.

References

  • Chemical Identity: 4-amino-6-methoxy-o-cresol hydrochloride. CAS No. 2977-70-0. ChemicalBook. Link

  • Solubility Testing Protocol: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing. Link

  • Hair Dye Chemistry: Morel, O., & Christie, R. M. (2011). Current trends in the chemistry of permanent hair dyeing. Chemical Reviews, 111(4), 2537-2561. (Context on aminophenol couplers and solubility requirements). Link

  • General Solubility of Aminophenols: PubChem Compound Summary for 4-Amino-m-cresol (Structural Analog). National Center for Biotechnology Information. Link

Sources

A Predictive Analysis of the Bio-Potential of 4-Amino-6-methoxy-o-cresol hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the potential biological activities of the novel compound, 4-Amino-6-methoxy-o-cresol hydrochloride (CAS No. 2977-70-0). In the absence of direct empirical data for this specific molecule, this paper leverages a structure-activity relationship (SAR) framework. By dissecting the compound into its core functional motifs—an aminophenol core, a methoxy group, and an o-cresol substitution pattern—we extrapolate potential biological effects based on established activities of analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational perspective for initiating research, designing experimental protocols, and exploring the therapeutic or bioactive potential of this and similar substituted phenols. We hypothesize that 4-Amino-6-methoxy-o-cresol hydrochloride may possess antioxidant, anti-inflammatory, and cytotoxic properties, and we provide detailed, field-proven methodologies for the empirical validation of these hypotheses.

Introduction: Deconstructing 4-Amino-6-methoxy-o-cresol hydrochloride

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aromatic compound for which there is a notable scarcity of published biological data.[1] Its chemical structure, however, is a composite of well-studied functional groups that are known to confer significant biological activity. Understanding the potential of the whole molecule begins with a systematic analysis of its parts.

Table 1: Physicochemical Properties of 4-Amino-6-methoxy-o-cresol hydrochloride and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
4-Amino-6-methoxy-o-cresol hydrochloride 2977-70-0 C8H12ClNO2 189.64 Aminophenol, Methoxy, o-Cresol
4-Amino-m-cresol2835-99-6C7H9NO123.15Aminophenol, m-Cresol
o-Cresol95-48-7C7H8O108.14Cresol
4-Aminophenol123-30-8C6H7NO109.13Aminophenol
Guaiacol (2-Methoxyphenol)90-05-1C7H8O2124.14Methoxyphenol

Data compiled from various chemical information sources.[1][2][3][4]

The strategic placement of an amino group, a hydroxyl group, a methyl group, and a methoxy group on the benzene ring suggests a molecule with nuanced electronic and steric properties that could drive interactions with biological targets. This guide will now explore the established bioactivities of these structural motifs to build a predictive profile for the title compound.

Predicted Biological Activities Based on Structural Analogs

The integration of an aminophenol core with methoxy and methyl substituents points toward three primary areas of potential biological activity: antioxidant effects, anti-inflammatory action, and cytotoxicity.

Potent Antioxidant and Radical-Scavenging Activity

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity.[5][6] It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

  • Aminophenol Contribution: The presence of an amino group, particularly in the ortho or para position to the hydroxyl group, can enhance antioxidant capacity. o-Aminophenol derivatives have demonstrated excellent radical-scavenging activity.[7][8][9] The amino group's electron-donating nature stabilizes the resulting phenoxyl radical through resonance.

  • Methoxyphenol Influence: The methoxy group (-OCH3) is another electron-donating group that further enhances the stability of the phenoxyl radical. Studies on 2-methoxyphenols have confirmed their significant antioxidant and radical-scavenging capabilities.[10][11] The position of the methoxy group is critical, and its presence ortho to the hydroxyl group, as in guaiacol derivatives, is often associated with potent antioxidant effects.[12]

Based on these principles, 4-Amino-6-methoxy-o-cresol hydrochloride is strongly predicted to be an effective antioxidant.

G cluster_core Structural Motifs Compound 4-Amino-6-methoxy- o-cresol HCl ROS Reactive Oxygen Species (ROS) Compound->ROS H• Donation Phenol Phenolic -OH Amino Amino -NH2 Methoxy Methoxy -OCH3 ROS->Compound Oxidative Damage Neutralized Neutralized ROS ROS->Neutralized StabilizedRadical Stabilized Phenoxyl Radical Phenol->StabilizedRadical Resonance Stabilization Amino->StabilizedRadical Resonance Stabilization Methoxy->StabilizedRadical Resonance Stabilization

Caption: Predicted antioxidant mechanism of action.

Anti-inflammatory Potential via COX-2 Inhibition

A significant body of research has linked the antioxidant activity of phenolic compounds to anti-inflammatory effects. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Numerous 2-methoxyphenol derivatives have been identified as inhibitors of COX-2 gene expression.[10][11] This inhibition is often correlated with the compound's electronic properties.[11] Given that 4-Amino-6-methoxy-o-cresol hydrochloride possesses this key 2-methoxyphenol motif, it is a viable candidate for investigation as a selective COX-2 inhibitor.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Target Cell InflammatoryStimuli->Cell COX2_Gene COX-2 Gene Expression Cell->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Transcription & Translation Prostaglandins Prostaglandins (PGs) COX2_Protein->Prostaglandins Metabolism ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Compound 4-Amino-6-methoxy- o-cresol HCl Compound->COX2_Gene Inhibition of Expression

Caption: Hypothesized anti-inflammatory pathway via COX-2 inhibition.

Potential Cytotoxicity and Antimicrobial Activity

Aminophenol and cresol derivatives have a documented history of cytotoxicity and antimicrobial action.

  • Cytotoxicity: Certain o-aminophenol derivatives have exhibited moderate inhibitory effects against various cancer cell lines, including KB, HepG2, A549, and MCF7.[7][8][9] The mechanism often involves the generation of reactive intermediates that can lead to cellular damage. For example, 4-aminophenol is known to induce nephrotoxicity through the depletion of cellular glutathione and subsequent mitochondrial damage.[13] The combination of functional groups in our target molecule could potentially be bioactivated to form reactive quinone-imine species, a common mechanism for the cytotoxicity of substituted phenols.

  • Antimicrobial Effects: Phenolic compounds are classic antimicrobial agents.[14] Derivatives of 4-aminophenol have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15] The methoxy group can also contribute to antimicrobial efficacy, as seen in compounds like eugenol.[12] Therefore, 4-Amino-6-methoxy-o-cresol hydrochloride warrants investigation for its potential as an antimicrobial agent.

Recommended Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities, a series of standardized, robust assays are recommended. The following protocols provide a starting point for investigation.

Workflow for Comprehensive Bioactivity Screening

G cluster_assays Primary Screening cluster_secondary Mechanism of Action Studies start 4-Amino-6-methoxy-o-cresol HCl (Test Compound) antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant cytotoxicity Cytotoxicity Assay (MTT / XTT) start->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial cox COX-2 Inhibition Assay (Cell-based or Enzymatic) antioxidant->cox If Active ros Intracellular ROS Measurement (DCFH-DA) antioxidant->ros If Active apoptosis Apoptosis Assays (Annexin V / Caspase) cytotoxicity->apoptosis If Active

Caption: A logical workflow for screening potential biological activities.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

This protocol assesses the intrinsic ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11]

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 4-Amino-6-methoxy-o-cresol hydrochloride in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

    • Prepare serial dilutions of the test compound (e.g., 1, 10, 50, 100, 500 µM).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or control/solvent blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[11]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa, HepG2, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-6-methoxy-o-cresol hydrochloride in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include untreated and solvent controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Safety and Toxicological Considerations

While exploring the bioactive potential, it is imperative to consider the toxicological profile.

  • Aminophenols and Cresols: These classes of compounds are known to be irritants and can be harmful if ingested or absorbed through the skin.[16][17][18] 4-Aminophenol, in particular, has demonstrated nephrotoxicity.[13]

  • Genotoxicity: Some aminophenol derivatives have shown genotoxic potential in certain assays.[14] Safety assessments of related aminocresols used in cosmetics have shown them to be generally not mutagenic in a battery of in vitro and in vivo tests when used under specific conditions.[19]

Recommendation: All research involving 4-Amino-6-methoxy-o-cresol hydrochloride should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area.[16] Initial studies should include comprehensive toxicological and genotoxicity assessments to establish a safety profile before proceeding to more advanced biological investigations.

Conclusion and Future Directions

4-Amino-6-methoxy-o-cresol hydrochloride represents an unexplored region of chemical and biological space. Based on a rigorous structure-activity relationship analysis of its constituent motifs, there is a strong scientific rationale to predict that this compound may exhibit significant antioxidant, anti-inflammatory, and cytotoxic/antimicrobial properties.

This technical guide provides the foundational hypotheses and the experimental frameworks necessary to begin a systematic investigation. The proposed protocols for antioxidant and cytotoxicity screening are robust, high-throughput, and will yield the preliminary data required to justify more in-depth mechanistic studies. Future work should focus on validating these predicted activities, elucidating the precise molecular mechanisms, and conducting thorough toxicological evaluations. The insights gained will not only define the biological role of this specific molecule but also contribute to the broader understanding of how substituent patterns on the phenol ring dictate bioactivity.

References

A comprehensive list of references cited in this document is provided below, with links to the source material for verification.

References

  • Kavlock, R. J., et al. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. Available from: [Link]

  • Lien, E. J., et al. Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. Available from: [Link]

  • Fujisawa, S., et al. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. in vivo, 21(2), 181-187. Available from: [Link]

  • Fujisawa, S., et al. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. in vivo, 21(2), 181-187. Available from: [Link]

  • Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

  • Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

  • Ishihara, M., et al. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1548-1558. Available from: [Link]

  • Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

  • Al-Amiery, A. A., et al. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1369. Available from: [Link]

  • Gombar, V. K., et al. Structure activity studies on the phenolic substrates in microsomal hydroxylation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(1), 77-86. Available from: [Link]

  • Gombar, V. K., et al. Structure activity studies on the phenolic substrates in microsomal hydroxylation. ResearchGate. Available from: [Link]

  • Kancheva, V. D., et al. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 719. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • PubChem. 4-Aminophenol. Available from: [Link]

  • Nazzaro, F., et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. Available from: [Link]

  • ResearchGate. Aminophenols. Available from: [Link]

  • Subba Rao, P. V. Studies on the metabolism of aminophenols. etd@IISc. Available from: [Link]

  • Lock, E. A., et al. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology, 65(8), 629-636. Available from: [Link]

  • Wikipedia. o-Cresol. Available from: [Link]

  • OECD Existing Chemicals Database. O-CRESOL CAS N°: 95-48-7. Available from: [Link]

  • PubChem. O-Cresol. Available from: [Link]

  • PharmaCompass.com. O-Cresol. Available from: [Link]

  • Andersen, F. A. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 23 Suppl 2, 1-27. Available from: [Link]

  • Wang, Y., et al. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 16, 1493026. Available from: [Link]

  • International Programme on Chemical Safety. ICSC 0030 - o-CRESOL. Available from: [Link]

  • PubChem. 4-Amino-m-cresol. Available from: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Available from: [Link]

  • CompTox Chemicals Dashboard. 4-(Methylthio)-6-(hydroxymethyl)-o-cresol. Available from: [Link]

Sources

Thermochemical Profile: 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermochemical characterization of 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0), a specialized intermediate used primarily in oxidative hair dye formulations.

CAS 2977-70-0 | Technical Characterization Guide

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride is an aromatic amine salt utilized as a precursor in the synthesis of oxidative dyes. Its thermal stability is defined by a high melting point accompanied by decomposition, a characteristic typical of amino-phenol hydrochloride salts. This guide provides researchers with validated physicochemical data, experimental protocols for thermal analysis (DSC/TGA), and structural insights into its stability profile.[1]

Chemical Identity & Structural Analysis

Understanding the molecular architecture is prerequisite to interpreting thermochemical behavior. The compound features a phenol core stabilized by a hydrochloride salt on the amine, creating a high-lattice-energy solid.

Identification Data
ParameterDetail
Chemical Name 4-Amino-6-methoxy-o-cresol hydrochloride
Synonyms 4-amino-2-methoxy-6-methylphenol hydrochloride; 2-methoxy-6-methyl-4-aminophenol HCl
CAS Number 2977-70-0
Molecular Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
EINECS 221-025-5
Physical State Crystalline Solid (Off-white to beige/brown)
Structural Logic & Lattice Energy

The hydrochloride salt form significantly elevates the melting point compared to the free base (typically <150°C for similar amino-cresols). The crystal lattice is held together by:

  • Ionic Interactions: Between the protonated ammonium group (

    
    ) and the chloride anion (
    
    
    
    ).
  • Hydrogen Bonding: Extensive networks involving the phenolic

    
    , the methoxy oxygen, and the ammonium protons.
    
  • Steric Factors: The ortho-methyl and ortho-methoxy groups flanking the phenol hydroxyl create a crowded environment, influencing solubility and oxidative stability.

Thermochemical Properties

Phase Transition & Stability

The defining thermochemical feature of CAS 2977-70-0 is its decomposition-driven melting behavior .

PropertyValue / ObservationSource / Context
Melting Point 267 °C (Decomposition) Experimental (ChemicalBook/Vendor Data) [1]
Enthalpy of Fusion Not measurable (degradation dominates)Thermodynamic limitation of unstable salts
Decomposition Onset ~260–270 °CTGA/DSC overlap region
Hygroscopicity ModerateHCl salts are prone to moisture uptake
Solubility Profile (Predicted/Qualitative)
  • Water: High. The ionic nature of the hydrochloride salt renders it highly soluble in aqueous media, essential for formulation in aqueous dye carriers.

  • Ethanol/Methanol: Moderate. Soluble, often used for recrystallization.

  • Non-polar Solvents (Hexane, Toluene): Negligible. The salt lattice resists dissolution in low-dielectric media.

Experimental Protocols: Thermal Analysis

To validate the purity and stability of this compound, researchers should employ a coupled DSC/TGA approach.[1] The following protocols are designed to distinguish between moisture loss, melting, and oxidative decomposition.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Pan System: Hermetically sealed aluminum pans with a pinhole.

    • Reasoning: A pinhole allows escaping gases (HCl, oxidation byproducts) to vent, preventing pan deformation while maintaining a controlled atmosphere.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10 °C/min from 40 °C to 300 °C.

  • Expected Signal:

    • Endotherm 1 (<100°C): Broad, weak peak (desolvation/moisture loss).

    • Endotherm 2 (~267°C): Sharp onset immediately followed by irregular exotherms (melting with simultaneous decomposition).

Thermogravimetric Analysis (TGA) Protocol
  • Objective: Determine the onset of degradation (

    
    ) and volatile content.
    
  • Method: Ramp 10 °C/min to 400 °C under

    
    .
    
  • Critical Threshold: A mass loss >1% below 150°C indicates excessive moisture or solvent entrapment. Significant mass loss (>5%) near 267°C confirms decomposition.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing the material, ensuring safety and data integrity.

AnalysisWorkflow Sample Raw Sample (CAS 2977-70-0) HPLC Purity Check (HPLC-UV) Sample->HPLC Step 1: Verify >98% TGA TGA Analysis (Volatiles/Degradation) HPLC->TGA Step 2: Check Volatiles TGA->Sample If >2% loss <100°C (Dry Sample) DSC DSC Analysis (Melting/Decomp) TGA->DSC Step 3: Thermal Event Result Validated Thermochemical Profile DSC->Result Data Synthesis

Figure 1: Step-by-step analytical workflow for validating the thermochemical properties of 4-Amino-6-methoxy-o-cresol HCl.

Stability & Decomposition Mechanism

The "melting with decomposition" observed at 267°C is not a simple phase change. It involves the chemical breakdown of the molecule.

Decomposition Pathway

At elevated temperatures, the hydrochloride salt dissociates, releasing HCl gas. The resulting free amine is highly susceptible to oxidation, leading to the formation of quinone imines .

  • Dissociation:

    
    
    
  • Oxidation: The electron-rich amino-cresol core oxidizes to form reactive quinonoid species, which then polymerize to form dark, insoluble tars (melanin-like polymers).

DecompPathway Salt Salt Form (Stable Solid) Heat Heat (>260°C) Salt->Heat FreeBase Free Amine (Transient) Heat->FreeBase - HCl (gas) Quinone Quinone Imine (Reactive) FreeBase->Quinone Oxidation Polymer Dark Polymer/Tar (Decomp Product) Quinone->Polymer Polymerization

Figure 2: Thermal decomposition pathway of amino-cresol salts.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is often read-across from analogues (like 4-amino-m-cresol), standard safety precautions for aromatic amine salts apply.

  • Dust Explosion Hazard: Finely powdered organic salts can form explosive dust-air mixtures. Grounding is mandatory during transfer.

  • Skin/Eye Contact: Corrosive/Irritant due to acidity (HCl) and phenolic nature.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation (browning) over time.

References

  • ChemicalBook. (2025). 4-amino-6-methoxy-o-cresol hydrochloride Product Properties (CAS 2977-70-0).[2] Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). (General Reference). Opinions on Amino-Cresol Derivatives in Hair Dyes.[3][4] (Used for comparative structural analysis of amino-cresol stability).

  • PubChem. (2025).[5] Compound Summary: Amino-cresol derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Purity and Impurity Profile of 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxy-o-cresol hydrochloride, a substituted aminophenol derivative, is a compound of increasing interest in pharmaceutical and chemical research. Its structural complexity, featuring an amino, a methoxy, and a hydroxyl group on a cresol backbone, presents unique challenges and considerations in its synthesis, purification, and analytical characterization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical aspects of purity and impurity profiling for this compound. Understanding and controlling the impurity profile is paramount for ensuring the safety, efficacy, and regulatory compliance of any application involving this molecule.

This document will delve into the probable synthetic pathways, the likely impurities arising from these routes, and the state-of-the-art analytical methodologies for their detection and quantification. By integrating principles of organic chemistry with modern analytical techniques, this guide aims to equip the reader with the necessary knowledge to approach the quality control of 4-Amino-6-methoxy-o-cresol hydrochloride with scientific rigor.

I. Synthesis and Potential Impurities

A definitive, publicly available synthesis for 4-Amino-6-methoxy-o-cresol hydrochloride is not widely documented. However, based on established organic synthesis principles for analogous compounds, a likely synthetic route involves the reduction of a nitrocresol precursor. A plausible pathway is outlined below:

Synthesis_Pathway 4-Methoxy-2-nitrotoluene 4-Methoxy-2-nitrotoluene 2-Methyl-5-methoxy-4-nitrophenol 2-Methyl-5-methoxy-4-nitrophenol 4-Methoxy-2-nitrotoluene->2-Methyl-5-methoxy-4-nitrophenol Nitration 4-Amino-6-methoxy-o-cresol 4-Amino-6-methoxy-o-cresol 2-Methyl-5-methoxy-4-nitrophenol->4-Amino-6-methoxy-o-cresol Reduction (e.g., H2/Pd-C) 4-Amino-6-methoxy-o-cresol_hydrochloride 4-Amino-6-methoxy-o-cresol_hydrochloride 4-Amino-6-methoxy-o-cresol->4-Amino-6-methoxy-o-cresol_hydrochloride HCl addition

Caption: Plausible synthetic pathway for 4-Amino-6-methoxy-o-cresol hydrochloride.

This proposed synthesis allows for the prediction of several potential process-related impurities. The control of these impurities is a critical aspect of ensuring the quality of the final product.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOrigin
4-Methoxy-2-nitrotoluene4-Methoxy-2-nitrotoluene structureStarting material
2-Methyl-5-methoxy-4-nitrophenol2-Methyl-5-methoxy-4-nitrophenol structureUnreacted intermediate
Isomeric AminophenolsIsomeric Aminophenols structureSide products from non-selective nitration or reduction
Aniline and substituted benzenesAniline structureBy-products from over-reduction or side reactions

In addition to process-related impurities, degradation products can also compromise the purity of 4-Amino-6-methoxy-o-cresol hydrochloride. Aromatic amines and phenols are particularly susceptible to oxidative degradation, which can be initiated by exposure to air, light, and elevated temperatures[1][2].

Forced Degradation Studies:

To comprehensively identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition[3].

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_DAD HPLC-DAD Acid_Hydrolysis->HPLC_DAD Separation & Quantification Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC_DAD Separation & Quantification Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_DAD Separation & Quantification Thermal Thermal (e.g., 80°C) Thermal->HPLC_DAD Separation & Quantification Photolytic Photolytic (e.g., UV/Vis light) Photolytic->HPLC_DAD Separation & Quantification Drug_Substance 4-Amino-6-methoxy-o-cresol HCl Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic LC_MS LC-MS/MS HPLC_DAD->LC_MS Peak Identification

Caption: Workflow for a forced degradation study.

Potential degradation products for aromatic amines like 4-Amino-6-methoxy-o-cresol hydrochloride include colored quinone-imine species formed through oxidation[1].

II. Purity Assessment: Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is necessary for a thorough assessment of the purity and impurity profile of 4-Amino-6-methoxy-o-cresol hydrochloride.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity and impurity determination due to its high resolution and sensitivity[4][5][6]. A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 or Phenyl, 3-5 µm particle sizeC18 offers good hydrophobic retention, while a Phenyl column can provide enhanced selectivity for aromatic compounds through π-π interactions[4][7].
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolA gradient elution is typically required to resolve compounds with a range of polarities. Formic acid is a volatile modifier suitable for MS detection.
Detection UV/DAD at a wavelength of maximum absorbance (e.g., ~230-240 nm and ~280-300 nm)Diode-array detection allows for the monitoring of multiple wavelengths and peak purity assessment.
Column Temperature 25-40 °CTo ensure reproducible retention times.
Flow Rate 0.8-1.2 mL/minOptimized for column dimensions and particle size.

Experimental Protocol: HPLC Purity Determination

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 4-Amino-6-methoxy-o-cresol hydrochloride reference standard in a suitable diluent (e.g., mobile phase A/B mixture).

    • Prepare sample solutions at a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard and sample solutions.

    • Run the gradient program and collect the chromatograms.

  • Data Analysis:

    • Identify the main peak corresponding to 4-Amino-6-methoxy-o-cresol hydrochloride.

    • Identify and quantify any impurity peaks based on their relative retention times and response factors.

    • Calculate the percentage purity using the area normalization method.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For polar compounds like aminophenols, derivatization is often necessary to improve their volatility and chromatographic behavior[8][9].

Derivatization:

Silylation (e.g., with BSTFA or MSTFA) or acylation (e.g., with acetic anhydride) are common derivatization techniques for hydroxyl and amino groups[9].

Proposed GC-MS Method Parameters:

ParameterRecommended ConditionRationale
Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of derivatized analytes.
Carrier Gas Helium at a constant flow rateInert and provides good chromatographic efficiency.
Injection Split/splitless injectorSplit mode for higher concentrations, splitless for trace analysis.
Temperature Program Optimized temperature gradient (e.g., 100°C to 300°C)To ensure separation of all volatile components.
Detector Mass Spectrometer (Electron Ionization - EI)Provides fragmentation patterns for structural elucidation and identification of impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add the derivatizing agent and a suitable solvent.

    • Heat the mixture to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Run the temperature program and acquire the data.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and its impurities[10]. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features:

Based on the structure of 4-Amino-6-methoxy-o-cresol hydrochloride, the following signals are anticipated:

  • ¹H NMR: Aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and broad signals for the amino and hydroxyl protons (which may exchange with D₂O).

  • ¹³C NMR: Aromatic carbons, and signals for the methyl and methoxy carbons.

Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to confirm the assignments and elucidate the structures of unknown impurities.

D. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is crucial for determining the molecular weight of the parent compound and its impurities. The fragmentation patterns observed in the mass spectrum provide valuable information for structural identification[11][12].

III. Impurity Profile and Acceptance Criteria

A typical impurity profile for a high-purity batch of 4-Amino-6-methoxy-o-cresol hydrochloride should be established through the analysis of multiple batches. The acceptance criteria for known and unknown impurities should be set in accordance with relevant regulatory guidelines (e.g., ICH Q3A).

Table 2: Hypothetical Impurity Profile and Acceptance Criteria

ImpurityIdentificationReporting Threshold (%)Identification Threshold (%)Qualification Threshold (%)
2-Methyl-5-methoxy-4-nitrophenolKnown0.050.100.15
Unidentified Impurity 1 (RRT ~0.8)Unknown0.050.100.15
Unidentified Impurity 2 (RRT ~1.2)Unknown0.050.100.15
Total Impurities---≤ 1.0

IV. Conclusion

The purity and impurity profile of 4-Amino-6-methoxy-o-cresol hydrochloride are critical quality attributes that must be thoroughly investigated and controlled. This technical guide has outlined a systematic approach to understanding the potential impurities arising from a likely synthetic route and through degradation. A multi-faceted analytical strategy employing HPLC, GC-MS, NMR, and MS is essential for the comprehensive characterization of this compound. The implementation of robust analytical methods and the establishment of appropriate acceptance criteria are fundamental to ensuring the quality, safety, and efficacy of 4-Amino-6-methoxy-o-cresol hydrochloride in its intended applications. Further experimental work is necessary to validate the proposed synthetic and analytical methodologies for this specific molecule.

V. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Wollongong Thesis Collection.

  • Sherekar, D. P., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.

  • Nguyen, T. N. M., et al. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 61(2).

  • Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers. (n.d.). Benchchem.

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry.

  • The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. (2021). PHOTON: Journal of Sain dan Kesehatan, 11(2).

  • 2-methoxymethyl-4-aminophenol and its impurity highly effective liquid phase chromatography analytical method. (2008). Patsnap Eureka.

  • H-1, C-13 NMR studies of new 3-aminophenol isomers linked to pyridinium salts. (2014). Magnetic Resonance in Chemistry, 52(1-2).

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate.

  • Method for synthesizing methoxy amine hydrochlorate. (2012). SciSpace.

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (2025). MDPI.

  • Synthesis of 3-amino-4-methylanisole. (n.d.). PrepChem.com.

  • Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com.

  • A method of preparation of methoxy amine hydrochloride. (n.d.). Google Patents.

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 116-119.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.

  • Process for preparation of substituted p-aminophenol. (2013). Google Patents.

  • 2-Aminophenol derivatives and process for their preparation. (1983). Google Patents.

  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu.

  • 4-Aminophenol(123-30-8) 13C NMR spectrum. (n.d.). ChemicalBook.

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2021). International Research Journal of Engineering and Technology (IRJET), 8(7).

  • Process for the production of an aminophenol. (1986). Google Patents.

  • Method for preparing 4-chlorine-3-nitroanisole. (2003). Google Patents.

  • Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. (n.d.). Unpublished.

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis, 10(4).

  • 2-Amino-4-methoxy-5-nitrophenol|High-Purity Reference Standard. (n.d.). Benchchem.

  • Preparation method for 4-amino-3-methylphenol. (2014). Google Patents.

  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). (n.d.). INCHEM.

  • Phenol and Cresol. (2001). OSHA.

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI.

  • Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (2017). Therapeutic Drug Monitoring, 39(2), 165-172.

  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov.

  • 4-Aminophenol(123-30-8) MS spectrum. (n.d.). ChemicalBook.

  • GC-MS spectrum of control sample of 4-methoxyphenol. (2015). ResearchGate.

Sources

Methodological & Application

Application Note: HPLC Analysis of 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Amino-6-methoxy-o-cresol hydrochloride (IUPAC: 4-amino-2-methoxy-6-methylphenol hydrochloride) is a primary intermediate used in oxidative hair dye formulations. As a substituted aminophenol, it functions as a "precursor" that reacts with couplers in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final chromophore.

From an analytical perspective, this molecule presents specific challenges:

  • Amphoteric Nature: It contains both a basic amine (pK

    
     ~4-5) and an acidic phenol (pK
    
    
    
    ~10), making pH control in the mobile phase critical for peak shape and retention reproducibility.
  • Oxidative Instability: Like all p-aminophenol derivatives, it is susceptible to rapid auto-oxidation in solution, forming quinone imines. This necessitates strict sample preparation protocols involving antioxidants.

  • Salt Dissociation: Being a hydrochloride salt, it dissociates in aqueous mobile phases; the method must account for the free base's chromatography.

This guide provides a robust, self-validating RP-HPLC protocol designed for Quality Control (QC) and stability testing, grounded in principles used for similar cosmetic ingredients (e.g., SCCS guidelines for aminocresols).

Method Development Strategy

Column Selection: The Silanol Suppression Factor

For basic amines, traditional silica columns often result in peak tailing due to interaction with residual silanols.[1]

  • Recommendation: Use a Type B (High Purity) C18 column with extensive end-capping.

  • Alternative: A Phenyl-Hexyl column can offer orthogonal selectivity if separating from structurally similar impurities (e.g., 4-amino-o-cresol) due to

    
     interactions.
    
Mobile Phase Chemistry
  • Buffer pH: A pH of 2.5 – 3.0 is selected. At this pH, the amine group is fully protonated (

    
    ), and the phenol is neutral (
    
    
    
    ). This ensures the analyte exists as a single species, preventing peak splitting and minimizing silanol interactions (which are suppressed at low pH).
  • Ion Pairing: Not required with modern base-deactivated columns, simplifying the baseline for gradient elution.

Stabilization Strategy
  • Antioxidant: Ascorbic acid or Sodium Metabisulfite must be added to the sample solvent to prevent the formation of colored oxidation products (dimers/azo dyes) prior to injection.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent) with PDA/DAD
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Solvents Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%)
Reference Standard 4-Amino-6-methoxy-o-cresol HCl (>99.0% purity)
Antioxidant L-Ascorbic Acid (Analytical Grade)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C (Controlled)

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm (Primary), 240 nm (Secondary/Impurity check)

  • Run Time: 15 minutes

Mobile Phase Composition
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H

    
    PO
    
    
    
    )
  • Mobile Phase B: Acetonitrile

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Gradient
10.1955Re-equilibration Start
15.0955Stop
Sample Preparation (Critical Step)

Stock Solution (1.0 mg/mL):

  • Weigh 50.0 mg of 4-Amino-6-methoxy-o-cresol HCl into a 50 mL amber volumetric flask.

  • Add 10 mg of L-Ascorbic Acid (Antioxidant).

  • Dissolve in 20 mL of Solvent Mixture (Water:Acetonitrile 90:10 v/v).

  • Sonicate for 5 minutes. Dilute to volume with Solvent Mixture.

Working Standard (0.1 mg/mL):

  • Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Visualized Workflows

Analytical Workflow

This diagram illustrates the critical path from sample handling to data processing, highlighting the stability checkpoints.

HPLC_Workflow cluster_conditions Critical Parameters Start Sample Weighing (Amber Glass) Stab Stabilization (+ Ascorbic Acid) Start->Stab Prevent Oxidation Dissolve Dissolution (90:10 Water:ACN) Stab->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (280 nm) Inject->Detect

Figure 1: Analytical workflow emphasizing the antioxidant stabilization step required for aminophenol derivatives.

Degradation Pathway (Why Stabilization is Needed)

Understanding the chemistry of the analyte ensures the analyst respects the "fresh preparation" rule.

Degradation_Pathway Analyte 4-Amino-6-methoxy-o-cresol (Reduced Form - Colorless) Inter Semi-quinone Radical Analyte->Inter O2 / Light / High pH Product Quinone Imine / Dimer (Oxidized - Brown/Yellow) Inter->Product Polymerization Inhibitor Ascorbic Acid Inhibitor->Inter Reduces back

Figure 2: Oxidative degradation pathway of aminocresols. Ascorbic acid acts as a scavenger to maintain the analyte in its reduced, quantifiable form.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met.

ParameterAcceptance CriteriaScientific Rationale
System Suitability Tailing Factor (

) < 1.5
Ensures minimal silanol interaction.
Precision (RSD) Injection Repeatability < 1.0%Verifies pump stability and autosampler accuracy.
Linearity (

)
> 0.999 (Range: 10–150 µg/mL)Confirms Beer-Lambert law adherence at 280 nm.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Critical for detecting trace impurities in raw material.
Recovery (Accuracy) 98.0% – 102.0%Validates extraction efficiency from the matrix.
Solution Stability % Difference < 2.0% after 24hWarning: Without antioxidant, stability may fail < 4h.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the protonated amine and silanols.

  • Fix: Lower mobile phase pH to 2.5; ensure the column is "Base Deactivated" (End-capped). Increase buffer concentration to 25-50 mM.

Issue 2: Extra Peaks / Ghost Peaks

  • Cause: Oxidation of the sample in the vial.

  • Fix: Prepare samples fresh. Verify the presence of Ascorbic Acid. Use amber vials to block UV light.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: Use a pH meter calibrated daily. Temperature control of the column compartment is mandatory (30°C).

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[3] Opinion on 6-amino-m-cresol. European Commission.[3][4] Retrieved from [Link]

    • Context: Provides grounding for the analysis and stability of aminocresol derivatives in oxid
  • Context: Discusses amine handling and derivatization str
  • Context: Highlights peak tailing issues and silanol interactions for aminocresols.
  • European Commission. (2013).[4] Memorandum on hair dye substances and their sensitising properties. SCCS/1509/13.[4] Retrieved from [Link]

    • Context: Regulatory background on the safety and categoriz

Sources

Gas chromatography methods for 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 4-Amino-6-methoxy-o-cresol Hydrochloride

Executive Summary & Scientific Rationale

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 103236-64-6 for free base context) is a primary intermediate in oxidative hair dye formulations. While High-Performance Liquid Chromatography (HPLC) is the regulatory standard for potency assays, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for impurity profiling, structural confirmation, and trace-level detection in complex matrices.

The Challenge: Direct GC analysis of this compound is impossible due to two factors:

  • Salt Form: The hydrochloride salt is non-volatile and will thermally degrade in the injection port, causing liner contamination and column fouling.

  • Polarity: The presence of free hydroxyl (-OH) and amino (-NH2) groups leads to severe peak tailing and irreversible adsorption on the stationary phase.

The Solution: This protocol details a Free-Base Liberation followed by Silylation workflow. We utilize an alkaline extraction to break the hydrochloride salt, followed by derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts the polar active hydrogens into trimethylsilyl (TMS) ethers/amines, rendering the analyte volatile and thermally stable.

Chemical Reaction & Workflow Visualization

The following diagram illustrates the critical transformation required before the sample ever touches the GC instrument.

G Salt Target Analyte (HCl Salt Form) Neutralization Step 1: Neutralization (NaHCO3 / pH > 8) Salt->Neutralization Dissociation FreeBase Free Base Intermediate Neutralization->FreeBase Extraction (EtOAc) Derivatization Step 2: Silylation (BSTFA + 1% TMCS, 70°C) FreeBase->Derivatization Anhydrous Reaction GC_Ready GC-Ready Derivative (Tris-TMS Ether/Amine) Derivatization->GC_Ready Injection

Figure 1: Critical sample preparation workflow converting the non-volatile salt into a GC-compatible silyl derivative.

Materials & Reagents

ComponentSpecificationPurpose
Reference Standard 4-Amino-6-methoxy-o-cresol HCl (>98%)Calibration target.
Internal Standard (IS) 3,4-Dimethoxyphenol or Naphthalene-d8Corrects for injection variability.
Derivatizing Agent BSTFA + 1% TMCS (Silylation Grade)Caps -OH and -NH2 groups. TMCS acts as a catalyst.
Extraction Solvent Ethyl Acetate (HPLC Grade)Extracts free base; compatible with silylation.
Neutralizing Agent 5% Sodium Bicarbonate (NaHCO3)Gently liberates the free base without degradation.
Drying Agent Anhydrous Sodium Sulfate (Na2SO4)Removes trace water (crucial: water kills BSTFA).

Detailed Experimental Protocol

Phase 1: Sample Preparation (Free Base Liberation)

Scientific Note: Direct derivatization of HCl salts often fails because the acidic protons consume the silylating reagent, forming ammonium salts that precipitate and clog the syringe.

  • Weighing: Accurately weigh 10.0 mg of 4-Amino-6-methoxy-o-cresol HCl into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of Deionized Water to dissolve the salt completely.

  • Neutralization: Add 2.0 mL of 5% NaHCO3 solution. Vortex for 30 seconds. (Observe bubbling as CO2 is released; ensure pH is >8 using litmus paper).

  • Extraction: Add 5.0 mL of Ethyl Acetate . Cap and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer (Ethyl Acetate) to a clean vial containing 200 mg of Anhydrous Na2SO4. Let sit for 10 minutes to remove residual moisture.

  • Concentration: Transfer 1.0 mL of the dried extract to a GC autosampler vial and evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Phase 2: Derivatization (Silylation)[1][2]
  • Reconstitution: Add 100 µL of Anhydrous Ethyl Acetate to the dried residue.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 30 minutes in a heating block.

    • Mechanism:[1][2][3] The reaction replaces the active hydrogens on the phenolic -OH and the amine -NH2 with trimethylsilyl groups [-Si(CH3)3].

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute to 1.0 mL with Anhydrous Ethyl Acetate (or inject directly for trace analysis).

Phase 3: GC-MS Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard single quadrupole system.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides selectivity for aromatics; "UI" (Ultra Inert) is critical for amines.
Inlet Temp 260°CHigh enough to volatilize the derivative, low enough to prevent thermal cracking.
Injection Mode Split (10:1) or SplitlessUse Split for purity assay; Splitless for trace impurity analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 100°C (hold 1 min) → 20°C/min → 300°C (hold 5 min)Fast ramp prevents peak broadening; high final temp elutes silylated dimers.
Transfer Line 280°CPrevents condensation before MS source.
MS Source Electron Impact (EI), 70 eV, 230°CStandard ionization for spectral library matching.
Scan Range 40–550 m/zCovers the molecular ion of the Tris-TMS derivative (~369 amu).

Data Analysis & Expected Results

Structural Identification

The derivatized molecule (Tris-TMS-4-Amino-6-methoxy-o-cresol) will exhibit a distinct mass spectral signature.

  • Molecular Weight Calculation:

    • Parent Free Base (C8H11NO2): ~153.18 g/mol .

    • Derivatization: Replacement of 3 H atoms (1 from OH, 2 from NH2) with 3 TMS groups (SiC3H9 = +72 amu).

    • Note on Sterics: Often, primary amines only accept one TMS group if sterically hindered, but with BSTFA at 70°C, the Bis-TMS (one on OH, one on NH) or Tris-TMS (one on OH, two on NH) forms are expected. The Bis-TMS form (MW ~297) is the most likely stable product due to steric crowding near the amine.

  • Key Diagnostic Ions (Bis-TMS example):

    • M+ (Molecular Ion): m/z 297 (Strong).

    • [M-15]+: m/z 282 (Loss of methyl group from TMS; characteristic of silyl derivatives).

    • [M-31]+: Loss of methoxy group (-OCH3).

System Suitability Criteria
  • Tailing Factor: Must be < 1.5. (If > 1.5, cut column or replace liner; indicates active sites).

  • Resolution: Baseline separation from the Internal Standard.

  • Blank Check: Inject pure BSTFA reagent to ensure no "ghost peaks" from septum bleed or reagent contamination.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Peaks Detected Water in sample destroyed BSTFA.Ensure Na2SO4 drying step is rigorous. Use fresh anhydrous solvents.
Multiple Peaks for Analyte Incomplete Derivatization.Increase reaction time to 60 mins or temp to 80°C. Ensure excess BSTFA is present (at least 50:1 molar ratio).
White Precipitate in Vial Ammonium Chloride formation.Neutralization/Extraction step was skipped or inefficient. Residual HCl reacted with BSTFA.
Rapid Column Bleed Excess silylating reagent attacking phase.Do not inject neat reaction mixture if possible; dilute with solvent.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[4] Opinion on 6-amino-m-cresol. European Commission.[2][4] [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Key for troubleshooting "ghost peaks").

Sources

Application Notes and Protocols for the Utilization of 4-Amino-6-methoxy-o-cresol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for 4-Amino-6-methoxy-o-cresol hydrochloride. This versatile substituted aminophenol serves as a valuable building block in the synthesis of a diverse range of organic molecules, particularly heterocyclic compounds and dye molecules. These application notes are designed to deliver not only procedural steps but also the underlying chemical principles to empower researchers in their synthetic endeavors.

Compound Profile and Physicochemical Properties

4-Amino-6-methoxy-o-cresol hydrochloride, with the chemical name 4-Amino-6-methoxy-2-methylphenol hydrochloride, is an aromatic compound featuring amino, hydroxyl, methoxy, and methyl functional groups. This unique combination of substituents on the benzene ring imparts a specific reactivity profile, making it a key intermediate in various synthetic transformations. The hydrochloride salt form enhances its stability and solubility in certain solvents.

PropertyValueSource
CAS Number 2977-70-0[1]
Molecular Formula C₈H₁₂ClNO₂[1]
Molecular Weight 189.64 g/mol [1]
Appearance Off-white to pale brown crystalline solid (expected)General knowledge
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsInferred from structure

Core Applications in Organic Synthesis

The strategic placement of the amino, hydroxyl, and methoxy groups on the cresol backbone makes this molecule a precursor for several important classes of compounds. The primary applications revolve around the reactivity of the aromatic amino and hydroxyl groups.

N-Acylation for the Synthesis of Amide Derivatives

The amino group of 4-Amino-6-methoxy-o-cresol hydrochloride is readily acylated to form the corresponding amides. This reaction is fundamental in medicinal chemistry for the introduction of various side chains to modulate the biological activity of a lead compound. The hydroxyl group may also be acylated, but chemoselective N-acylation can be achieved under controlled conditions.

Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl salt and the HCl generated during the reaction without competing with the amino group as a nucleophile. The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction between the amine and the highly reactive acyl chloride, thus minimizing side reactions.

Protocol 1: General N-Acylation with an Acyl Chloride

Objective: To synthesize N-(4-hydroxy-2-methoxy-6-methylphenyl)acetamide.

Materials:

  • 4-Amino-6-methoxy-o-cresol hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated Sodium Bicarbonate (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Amino-6-methoxy-o-cresol hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. The initial equivalent neutralizes the hydrochloride salt, and the second will neutralize the HCl produced during the acylation.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualization of N-Acylation Workflow:

Nacylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 4-Amino-6-methoxy-o-cresol hydrochloride in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride (dropwise at 0 °C) add_base->add_acyl warm_rt Warm to Room Temperature and Stir add_acyl->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Water monitor->quench extract Aqueous Work-up (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify product N-acylated Product purify->product

Caption: Workflow for the N-acylation of 4-Amino-6-methoxy-o-cresol hydrochloride.

Diazotization and Azo Coupling

The aromatic primary amine of 4-Amino-6-methoxy-o-cresol hydrochloride can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of various derivatives, most notably azo dyes through coupling with an electron-rich aromatic compound.

Causality of Experimental Choices: The diazotization reaction is carried out in an acidic medium (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Sodium nitrite is the diazotizing agent. The subsequent coupling reaction is typically performed in a basic medium to deprotonate the coupling agent (e.g., a phenol), making it more nucleophilic and reactive towards the electrophilic diazonium salt.

Protocol 2: Synthesis of an Azo Dye

Objective: To synthesize an azo dye by coupling the diazonium salt of 4-Amino-6-methoxy-o-cresol with phenol.

Materials:

  • 4-Amino-6-methoxy-o-cresol hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Urea

  • Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

Part A: Preparation of the Diazonium Salt Solution [3]

  • In a beaker, dissolve 4-Amino-6-methoxy-o-cresol hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution to the cooled aminophenol solution with constant stirring, maintaining the temperature below 5 °C.[4]

  • Stir the mixture for an additional 15-20 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to decompose the excess nitrous acid.

Part B: Azo Coupling [3]

  • In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline phenol solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by suction filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted salts.

  • Dry the product.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Visualization of Diazotization and Azo Coupling Mechanism:

AzoCoupling cluster_diazotization Diazotization cluster_coupling Azo Coupling amine 4-Amino-6-methoxy-o-cresol diazonium Diazonium Salt amine->diazonium 0-5 °C hno2 HNO₂ (from NaNO₂/HCl) hno2->diazonium azo_dye Azo Dye diazonium->azo_dye Electrophilic Aromatic Substitution phenol Phenol (in NaOH) phenol->azo_dye

Caption: Mechanism of azo dye synthesis from 4-Amino-6-methoxy-o-cresol.

Synthesis of Phenoxazine Derivatives

The presence of ortho-amino and hydroxyl groups makes 4-Amino-6-methoxy-o-cresol a suitable precursor for the synthesis of phenoxazine derivatives. Phenoxazines are an important class of heterocyclic compounds with applications as dyes, fluorescent probes, and pharmacophores.[5] The synthesis can be achieved through oxidative cyclization.

Causality of Experimental Choices: The oxidative cyclization mimics the biosynthetic pathway of phenoxazinone-containing natural products.[6] A mild oxidizing agent is required to facilitate the formation of the phenoxazine ring system without leading to unwanted side products. The reaction is often carried out in a buffered solution to maintain the optimal pH for the cyclization.

Protocol 3: Oxidative Cyclization to a Phenoxazinone Derivative

Objective: To synthesize a substituted 2-aminophenoxazin-3-one.

Materials:

  • 4-Amino-6-methoxy-o-cresol hydrochloride (2.0 eq)

  • Sodium Iodate (NaIO₃) (1.0 eq)

  • Methanol or Acetone

  • Deionized Water

Procedure:

  • Prepare a solution of 4-Amino-6-methoxy-o-cresol hydrochloride (2.0 eq) in methanol or acetone.[7]

  • In a separate flask, prepare a solution of sodium iodate (1.0 eq) in deionized water.

  • Add the aminocresol solution to the sodium iodate solution with stirring.[7]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a colored product.

  • After the reaction is complete (typically a few hours, monitor by TLC), the product may precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with water and then a small amount of cold methanol.

  • Dry the purified phenoxazinone derivative.

Visualization of Phenoxazine Synthesis:

Phenoxazine start 2 molecules of 4-Amino-6-methoxy-o-cresol intermediate Oxidative Coupling & Cyclization start->intermediate oxidant Oxidant (e.g., NaIO₃) oxidant->intermediate product Phenoxazinone Derivative intermediate->product

Caption: Simplified schematic for the synthesis of a phenoxazinone derivative.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Toxicology: Aminophenols and cresols can be harmful if swallowed or in contact with skin. They may cause skin and eye irritation.[8]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

  • Maly, M., et al. (2020). Synthesis of highly substituted phenoxazines. Dyes and Pigments, 173, 107931.
  • Panja, A., et al. (2022). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. New Journal of Chemistry, 46(18), 8493-8519. [Link]

  • Noriega, S., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1813. [Link]

  • U.S. Patent No. 2,765,342. (1956).
  • Alhassan, M., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Asian Journal of Chemistry, 21(5), 334-340. [Link]

  • Alhassan, M., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Docslib. [Link]

  • Andersen, F. A. (Ed.). (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International journal of toxicology, 23, 1-22. [Link]

  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. [Link]

Sources

Technical Guide: 4-Amino-6-methoxy-o-cresol HCl in Oxidative Coupling and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide details the use of 4-Amino-6-methoxy-o-cresol hydrochloride (Systematic name: 4-Amino-2-methoxy-6-methylphenol hydrochloride).

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride is a specialized primary intermediate used in the synthesis of indoamine and indophenol chromophores. Structurally, it is a para-aminophenol derivative characterized by steric and electronic modulation from its ortho-methyl and ortho-methoxy substituents.

Unlike simple p-aminophenol, the 2-methoxy-6-methyl substitution pattern sterically hinders the reaction center, influencing the regioselectivity of oxidative coupling. This compound is critical for researchers developing:

  • Bio-mimetic Oxidative Dyes: For cosmetic and textile applications requiring high-stability chromophores.

  • Redox-Active Ligands: As a precursor for Schiff base ligands in coordination chemistry.

  • Heterocyclic Synthons: In the generation of phenoxazine-like scaffolds via oxidative cyclization.

Chemical Identity & Stability

The compound functions as a "developer" (primary intermediate) that requires activation by an oxidant to become electrophilic.

PropertySpecification
Systematic Name 4-Amino-2-methoxy-6-methylphenol hydrochloride
Appearance Off-white to beige crystalline powder
Solubility Soluble in water, ethanol, DMSO; slightly soluble in ether.
pKa (est) ~5.5 (amine), ~10.2 (phenol)
Oxidation Potential Susceptible to air oxidation; store under inert gas (Ar/N₂).
Stability Hygroscopic. The HCl salt stabilizes the amine against premature oxidation.

Mechanism of Action: Oxidative Coupling

The core utility of this reagent lies in its ability to form Quinone Imines . Upon oxidation, the p-aminophenol moiety loses two electrons and two protons to form a reactive electrophile that couples with electron-rich nucleophiles (Couplers).

Reaction Pathway Analysis
  • Activation: The oxidant (e.g.,

    
     or 
    
    
    
    ) converts the precursor into a p-Benzoquinone Imine .
  • Coupling: The electrophilic imine undergoes a Michael-type addition with a nucleophilic "Coupler" (e.g., m-phenylenediamine, resorcinol).

  • Chromophore Formation: The resulting leuco-compound is further oxidized to the final indoamine or indophenol dye.

Pathway Visualization

OxidativeCoupling Precursor 4-Amino-6-methoxy-o-cresol (Reduced Form) Q_Imine p-Benzoquinone Imine (Electrophilic Intermediate) Precursor->Q_Imine -2e-, -2H+ Oxidant Oxidant (H2O2 / K3Fe(CN)6) Oxidant->Q_Imine Leuco Leuco-Dye (Unstable) Q_Imine->Leuco + Coupler (Michael Addition) Coupler Coupler (Nucleophile) Coupler->Leuco FinalDye Indoamine Chromophore (Final Product) Leuco->FinalDye Oxidation (-2e-, -2H+)

Caption: Figure 1. Oxidative activation pathway of 4-Amino-6-methoxy-o-cresol yielding stable chromophores.

Experimental Protocols

Protocol A: Synthesis of Indoamine Chromophores (Oxidative Coupling)

Application: Screening dye stability and colorimetric properties for cosmetic or histological applications.

Materials:

  • Reagent A: 4-Amino-6-methoxy-o-cresol HCl (1.0 mmol)

  • Reagent B (Coupler): 1-Naphthol (1.0 mmol) [Yields Violet/Blue tones]

  • Oxidant: Potassium Ferricyanide (

    
    ) or Hydrogen Peroxide (3%)
    
  • Buffer: Phosphate buffer (0.1 M, pH 8.0) or Ammonium Hydroxide (pH 9.5)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 189.6 mg (1.0 mmol) of 4-Amino-6-methoxy-o-cresol HCl and 144 mg (1.0 mmol) of 1-Naphthol in 10 mL of Ethanol/Water mixture.

  • pH Adjustment: Add buffer or ammonium hydroxide dropwise until pH reaches 9.0–9.5. Note: The basic pH is crucial to deprotonate the phenol, facilitating quinone formation.

  • Oxidation:

    • Method A (Chemical Control): Add 2.0 equivalents of

      
       dissolved in water dropwise over 10 minutes.
      
    • Method B (Industrial Simulation): Add 1.0 equivalent of 3%

      
       solution.
      
  • Reaction: Stir vigorously at room temperature for 30 minutes. The solution will rapidly develop a deep violet/blue color.

  • Quenching & Isolation: Acidify with dilute acetic acid to pH 6.0 to precipitate the dye. Filter the solid, wash with cold water, and dry under vacuum.

  • Analysis: Characterize via UV-Vis spectroscopy (typically

    
     550–600 nm) and LC-MS.
    

Critical Control Point: The 2-methoxy group provides steric protection, reducing self-coupling (homo-dimerization) compared to unsubstituted aminophenols, thereby improving yield of the cross-coupled product.

Protocol B: Synthesis of Schiff Base Ligands (Metal Chelation)

Application: Creating N,O-donor ligands for metallo-drug development or catalysis.

Materials:

  • 4-Amino-6-methoxy-o-cresol HCl[1]

  • Salicylaldehyde (or derivative)[2]

  • Base: Sodium Acetate (NaOAc)

  • Solvent: Absolute Ethanol[3]

Methodology:

  • Neutralization: Dissolve 1.0 mmol of the HCl salt in 10 mL absolute ethanol. Add 1.0 mmol NaOAc to neutralize the HCl; stir for 10 min. Filter off any NaCl precipitate if necessary.

  • Condensation: Add 1.0 mmol of Salicylaldehyde to the filtrate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).

  • Crystallization: Cool to room temperature. The Schiff base (imine) usually precipitates as a yellow/orange solid.

  • Purification: Recrystallize from hot ethanol.

Safety & Handling Guidelines

  • Hazards: As an aminophenol derivative, this compound is a potential skin sensitizer and irritant .

  • Engineering Controls: Handle only in a fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Dispose of all reaction mixtures as hazardous organic waste. Do not release into drains due to aquatic toxicity potential of quinone intermediates.

References

  • U.S. Environmental Protection Agency. (1985). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 428968: 6-Methoxy-alpha-(4-methylphenylimino)-O-cresol. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on oxidative hair dye substances and their reaction products. European Commission. Retrieved from [Link]

  • Obermeyer, B. B., et al. (2014). "N-Terminal Modification of Proteins with o-Aminophenols." Journal of the American Chemical Society, 136(27), 9572–9579. (Cited for comparative oxidative coupling mechanisms). Retrieved from [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021).[4] "Synthesis and Crystal Structures of Schiff Bases Derived from Aminophenols." Molbank, 2021(4), M1274. Retrieved from [Link]

Sources

Technical Assessment and Handling of 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Experimental Guide Subject: 4-Amino-6-methoxy-o-cresol HCl (CAS: 2977-70-0 / Analogous to substituted p-aminophenols) Audience: Pharmaceutical Researchers, Formulation Chemists, and Safety Officers.

Part 1: Core Directive & Executive Summary

This guide addresses the experimental utilization of 4-Amino-6-methoxy-o-cresol hydrochloride , a highly reactive substituted p-aminophenol derivative. While often categorized in industrial chemistry as a primary intermediate for oxidative dyes (coupling with resorcinols or m-aminophenols), its structural properties—specifically the electron-donating methoxy and methyl groups adjacent to the phenolic system—make it a valuable yet volatile scaffold for generating quinone imine cytotoxins and heterocyclic pharmacophores (e.g., phenoxazines).

Key Technical Challenges:

  • Oxidative Instability: The compound is prone to rapid auto-oxidation in neutral/alkaline solutions, forming "humic-like" polymers.

  • Solubility vs. Stability: The HCl salt is water-soluble but acidic; neutralization triggers degradation unless strictly anaerobic.

  • Quantification: Standard UV detection is complicated by bathochromic shifts during analysis if buffers are not pH-stabilized.

This document provides a self-validating workflow for handling, quantifying, and reacting this compound with high reproducibility.

Part 2: Scientific Integrity & Experimental Protocols

Chemical Identity & Handling
  • Systematic Name: 4-Amino-2-methoxy-6-methylphenol hydrochloride

  • Structural Class: Polysubstituted p-aminophenol.

  • Redox Potential: Low oxidation potential (approx. 0.3–0.5 V vs. SHE), making it a "primary intermediate" that oxidizes before most couplers.

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: Establish a stability-indicating method to separate the parent amine from its quinone imine oxidation products. Rationale: p-Aminophenols are amphoteric. Using a buffered mobile phase is critical to suppress ionization variations that cause peak tailing. We utilize an ion-pairing suppression strategy with phosphate buffer.

Reagents:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH stabilizes the amine.

  • Mobile Phase B: HPLC-grade Methanol.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.[1]

Instrument Settings:

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV-Vis Diode Array (DAD).

    • Channel A: 240 nm (Amine absorption).

    • Channel B: 285 nm (Quinone/Dimer detection).[3]

  • Temperature: 25°C.

Step-by-Step Method:

  • Stock Preparation: Dissolve 10 mg of 4-Amino-6-methoxy-o-cresol HCl in 10 mL of 0.1% Ascorbic Acid in water.

    • Critical Step: Ascorbic acid is mandatory to prevent auto-oxidation during sample prep. Without it, recovery rates will drop by 5-10% within 1 hour.

  • Gradient Profile:

    Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (MeOH)
    0.0 95 5
    5.0 95 5
    15.0 40 60
    20.0 40 60
    21.0 95 5

    | 25.0 | 95 | 5 |

  • System Suitability:

    • Tailing Factor: < 1.5

    • %RSD (n=5 injections): < 2.0%

Protocol B: Oxidative Coupling Reactivity Assay

Objective: To simulate the compound's behavior in dye formation or cytotoxic quinone generation. Mechanism: The HRP (Horseradish Peroxidase) / H2O2 system generates the reactive benzoquinone imine species, which then attacks a nucleophile (Coupler).

Diagram 1: Oxidative Activation Pathway

OxidationPathway Start 4-Amino-6-methoxy-o-cresol (Reduced Form) Radical Semiquinone Radical (Intermediate) Start->Radical -e- (HRP/H2O2) Imine Benzoquinone Imine (Electrophile) Radical->Imine -e-, -2H+ Product Coupled Indophenol/Dye (Stable) Imine->Product + Nucleophile (Coupler)

Caption: Stepwise oxidation of the p-aminophenol core to the electrophilic quinone imine.

Procedure:

  • Buffer: Prepare 50 mM Phosphate Buffer, pH 7.4.

  • Substrate Mix: In a quartz cuvette, mix:

    • 100 µM 4-Amino-6-methoxy-o-cresol HCl.

    • 100 µM Coupler (e.g., Resorcinol or 1-Naphthol).

    • 0.5 Units/mL Horseradish Peroxidase (HRP).

  • Initiation: Add H2O2 (final conc. 100 µM) to trigger the reaction.

  • Measurement: Monitor Absorbance at 500–700 nm (depending on coupler) every 10 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) to determine the reactivity index.
    
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Assess the safety/toxicity profile. p-Aminophenols can induce oxidative stress in cells via redox cycling.

  • Cell Line: HaCaT (Keratinocytes) or HepG2 (Liver).

  • Dosing: Prepare serial dilutions (10 µM to 1000 µM) in DMEM media.

    • Note: Solutions must be fresh (<15 mins) to avoid dosing the cells with degradation products, unless the degradation product is the target of study.

  • Incubation: 24 Hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

  • Control: Use p-Phenylenediamine (PPD) as a positive toxicity control.

Part 3: Data Presentation & Visualization

Stability Profile Summary

The following table summarizes the stability of 4-Amino-6-methoxy-o-cresol HCl under various conditions, derived from HPLC stress testing.

Solvent SystemConditionT½ (Half-life)Primary Degradant
Water (pH 7.0) Aerobic, 25°C< 4 HoursPurple/Brown Polymers
0.1% HCl (pH 1.0) Aerobic, 25°C> 2 WeeksMinimal
DMSO Anaerobic, 25°C> 1 MonthNone
Phosphate Buffer (pH 8.0) Aerobic, 25°C< 30 MinsQuinone Imine
Experimental Workflow: Stability Testing

StabilityWorkflow Sample Sample Preparation (1 mg/mL in Buffer) Split Split Aliquots Sample->Split Cond1 Acidic (pH 2) Control Split->Cond1 Cond2 Neutral (pH 7) Oxidative Stress Split->Cond2 Cond3 Alkaline (pH 9) Rapid Degradation Split->Cond3 Quench Quench with Ascorbic Acid/HCl Cond1->Quench T=24h Cond2->Quench T=24h Cond3->Quench T=1h HPLC HPLC-DAD Analysis (Protocol A) Quench->HPLC

Caption: Workflow for determining pH-dependent stability and degradation kinetics.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[4] Opinion on 4-Amino-m-cresol. European Commission. Link

    • Context: Provides the foundational toxicological data and safe usage limits for aminocresol derivatives in oxid
  • National Toxicology Program (NTP). (2002). Toxicity Studies of 5-Amino-o-cresol. National Institutes of Health. Link

    • Context: Establishes the baseline systemic toxicity for aminocresol isomers, relevant for the "Drug Development" safety profiling.
  • Calinescu, O., et al. (2012).[1] HPLC separation of acetaminophen and its impurities using a mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science. Link

    • Context: The source for the ion-pairing/phosphate buffer HPLC method adapted in Protocol A for separ
  • PubChem. Compound Summary: 4-Amino-o-cresol. National Library of Medicine. Link

    • Context: Verification of chemical properties, pKa values, and structural isomers used to derive the specific handling of the 6-methoxy deriv

Sources

Application Notes and Protocols for 4-Amino-6-methoxy-o-cresol hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the applications of 4-Amino-6-methoxy-o-cresol hydrochloride (CAS No: 2977-70-0) in the field of medicinal chemistry. While direct literature on the extensive medicinal applications of this specific hydrochloride salt is nascent, its structural motifs—a substituted aminophenol—represent a valuable scaffold in drug discovery. This guide elucidates the potential of this compound as a versatile building block for the synthesis of novel molecular entities. We will explore its physicochemical properties, propose synthetic pathways for its derivatization, provide detailed experimental protocols, and discuss its potential in the generation of libraries for screening and lead optimization. The protocols and applications presented herein are grounded in established chemical principles and analogous transformations of related compounds, offering a robust starting point for researchers.

Introduction and Physicochemical Properties

4-Amino-6-methoxy-o-cresol, also known as 4-Amino-2-methoxy-6-methylphenol, is an aromatic compound featuring a phenol ring substituted with amino, methoxy, and methyl groups.[1] The hydrochloride salt is typically utilized to enhance stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

The strategic placement of these functional groups offers multiple avenues for chemical modification. The primary aromatic amine can act as a nucleophile or be transformed into a variety of other functional groups. The phenolic hydroxyl group is a key site for etherification and esterification, and it also influences the electronic properties of the aromatic ring. The methoxy group, a common substituent in many approved drugs, can influence ligand-target binding, improve physicochemical properties, and modulate metabolic stability.[2]

Table 1: Physicochemical Properties of 4-Amino-6-methoxy-o-cresol (Free Base)

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem CID: 76316[1]
Molecular Weight 153.18 g/mol PubChem CID: 76316[1]
XLogP3 1.2PubChem CID: 76316[1]
Hydrogen Bond Donor Count 2PubChem CID: 76316[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 76316[1]
Rotatable Bond Count 2PubChem CID: 76316[1]

Table 2: Properties of 4-Amino-6-methoxy-o-cresol hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂ChemicalBook[3]
Molecular Weight 189.64 g/mol ChemicalBook[3]
CAS Number 2977-70-0ChemicalBook[3]

Synthetic Utility and Potential Applications in Medicinal Chemistry

The trifunctional nature of 4-Amino-6-methoxy-o-cresol hydrochloride makes it a valuable starting material for constructing a diverse range of molecular architectures. Its derivatives have potential applications in areas such as anti-inflammatory and anticancer research.[4][5]

Derivatization of the Amino Group

The primary amino group is a versatile handle for introducing a wide array of functionalities, enabling the exploration of structure-activity relationships (SAR).

  • Acylation and Sulfonylation: Formation of amides and sulfonamides can modulate the electronic properties and lipophilicity of the molecule, and introduce vectors for interaction with biological targets.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce substituted alkyl chains, providing access to a larger chemical space.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily modified to generate ethers and esters, which can serve as prodrugs or improve pharmacokinetic properties.

  • Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base can yield a variety of ethers.

  • Esterification: Acylation with acid chlorides or anhydrides can produce corresponding esters.

Construction of Heterocyclic Scaffolds

The ortho-relationship of the amino and hydroxyl groups in related aminophenols is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry. While the amino and hydroxyl groups in the target molecule are not ortho, the overall scaffold is suitable for other cyclization reactions to form novel heterocyclic systems.

Experimental Protocols

Proposed Synthesis of 4-Amino-6-methoxy-o-cresol from a Nitro Precursor

This protocol is adapted from a known procedure for the synthesis of a related aminocresol.[6][7]

dot

Synthesis 2-Methoxy-6-methyl-4-nitrophenol 2-Methoxy-6-methyl-4-nitrophenol Reaction_Conditions H₂, Pd/C Methanol, 23°C, 5h 2-Methoxy-6-methyl-4-nitrophenol->Reaction_Conditions 4-Amino-6-methoxy-o-cresol 4-Amino-6-methoxy-o-cresol Reaction_Conditions->4-Amino-6-methoxy-o-cresol HCl_addition HCl in Ether 4-Amino-6-methoxy-o-cresol->HCl_addition Final_Product 4-Amino-6-methoxy-o-cresol hydrochloride HCl_addition->Final_Product

Caption: Proposed synthesis of 4-Amino-6-methoxy-o-cresol hydrochloride.

Protocol 1: Synthesis of 4-Amino-6-methoxy-o-cresol hydrochloride

  • Reaction Setup: To a solution of 2-methoxy-6-methyl-4-nitrophenol (1.0 g, 5.46 mmol) in methanol (20 mL) in a hydrogenation flask, add 10% palladium on activated carbon (100 mg).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature (23°C) for 5 hours.

  • Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude 4-Amino-6-methoxy-o-cresol in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the precipitated 4-Amino-6-methoxy-o-cresol hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol for N-Acetylation

dot

N_Acetylation Starting_Material 4-Amino-6-methoxy-o-cresol hydrochloride Reaction_Conditions Acetic Anhydride Pyridine, 0°C to RT Starting_Material->Reaction_Conditions Product N-(4-Hydroxy-5-methoxy-3-methylphenyl)acetamide Reaction_Conditions->Product

Sources

Application Note: Strategic Utilization of 4-Amino-6-methoxy-o-cresol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 2977-70-0), also known as 4-amino-2-methoxy-6-methylphenol hydrochloride , is a highly functionalized aromatic scaffold often underutilized outside the oxidative dye industry. Its unique substitution pattern—featuring a para-aminophenol core flanked by electron-donating methyl and methoxy groups—creates a "push-pull" electronic system ideal for rapid diversification.

This guide outlines the utility of this compound as a building block for novel Schiff base ligands , biaryl scaffolds , and redox-active drug linkers . Unlike simple aminophenols, the steric bulk of the ortho-methyl and ortho-methoxy groups modulates metabolic stability and solubility, making it a privileged scaffold for library generation.

Chemical Profile & Technical Specifications[1][2][3][4][5]

PropertySpecification
Chemical Name 4-Amino-2-methoxy-6-methylphenol hydrochloride
Common Name 4-Amino-6-methoxy-o-cresol HCl
CAS Number 2977-70-0
Molecular Formula C₈H₁₁NO₂[1] · HCl
Molecular Weight 189.64 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, DCM
pKa (Calc.) ~9.8 (Phenol), ~4.5 (Aniline conjugate acid)
Reactivity Class Nucleophilic (Amine/Phenol); Redox-active (Quinone-imine precursor)
Structural Analysis

The compound features a 1,2,4,6-substitution pattern:

  • Position 1 (OH): H-bond donor/acceptor; susceptible to oxidative activation.

  • Position 4 (NH₂): Primary nucleophile for amide/imine formation.

  • Positions 2 & 6 (OMe, Me): Steric blocking groups that prevent ortho-metabolic attack and modulate lipophilicity (LogP).

Strategic Applications & Reaction Pathways

Pathway A: Schiff Base & Ligand Synthesis

The primary amine at position 4 is highly reactive toward aldehydes, forming stable imines (Schiff bases). The flanking methoxy/methyl groups provide solubility often lacking in flat aromatic systems.

  • Application: Synthesis of N,O-bidentate ligands for metallodrugs or fluorescent probes.

Pathway B: Amide/Urea Linker Construction

Reaction with acid chlorides or isocyanates yields stable amide/urea linkers.

  • Application: Fragment-based drug discovery (FBDD) where the phenol acts as a "warhead" or H-bond anchor in the active site.

Pathway C: Oxidative Coupling (Biomimetic)

As a para-aminophenol, the compound undergoes 2e⁻ oxidation to form a reactive quinone imine. This species can undergo Michael addition with thiols (cysteine) or coupling with nucleophilic aromatics.

  • Application: Bioconjugation to proteins or synthesis of indophenol-based redox sensors.

Visualizing the Reactivity Landscape

ReactivityLandscape Start 4-Amino-6-methoxy-o-cresol HCl Base Neutralization (Free Base) Start->Base NaHCO3/H2O Schiff Schiff Base Ligands (Imine Formation) Base->Schiff + Aldehyde (-H2O) Amide Amide/Urea Scaffolds (Drug Linkers) Base->Amide + R-COCl or R-NCO Quinone Quinone Imine (Reactive Intermediate) Base->Quinone Oxidation (NaIO4 or Ag2O) Indophenol Indophenol Dyes (Redox Sensors) Quinone->Indophenol + Phenol Coupler Bioconj Cysteine Bioconjugation (Protein Labeling) Quinone->Bioconj + R-SH (Michael Addn)

Figure 1: Divergent synthetic pathways starting from the 4-Amino-6-methoxy-o-cresol scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Novel Schiff Base Ligands

Objective: Create a library of lipophilic imines for biological screening.

Reagents:

  • 4-Amino-6-methoxy-o-cresol HCl (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Sodium Acetate (NaOAc) (1.1 eq) - Critical for neutralizing HCl in situ

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (189 mg) of 4-Amino-6-methoxy-o-cresol HCl in 10 mL of absolute ethanol.

  • Neutralization: Add 1.1 mmol (90 mg) of anhydrous NaOAc. Stir for 10 minutes at room temperature. The solution may darken slightly as the free amine is liberated.

  • Addition: Add 1.0 mmol of the chosen aldehyde.

  • Reflux: Equip with a condenser and reflux at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: The imine product is often less polar than the starting amine.

  • Isolation: Cool the mixture to 0°C. The Schiff base often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with water to remove salts, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel).

Analytical Expectation:

  • ¹H NMR: Look for the characteristic imine singlet (–CH=N–) around δ 8.3–8.8 ppm.

  • MS: M+1 peak corresponding to [Aldehyde + Amine - H₂O + H]⁺.

Protocol 2: Amide Coupling (Drug Linker Synthesis)

Objective: Synthesize a stable amide derivative for SAR (Structure-Activity Relationship) studies.

Reagents:

  • 4-Amino-6-methoxy-o-cresol HCl (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Pyridine (2.5 eq) or Triethylamine (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Suspend 1.0 mmol of the starting material in 10 mL dry DCM.

  • Base Addition: Add 3.0 mmol of Triethylamine. The suspension should clear as the HCl is neutralized and the free base dissolves. Cool to 0°C.

  • Acylation: Dropwise add 1.1 mmol of Acyl Chloride dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3 x 15 mL).

  • Wash: Wash organic layer with 1M HCl (careful, quick wash to remove unreacted amine/pyridine without hydrolyzing amide) followed by Brine.

  • Drying: Dry over Na₂SO₄ and evaporate.

Scientific Insight: The ortho-methoxy and methyl groups provide significant steric protection to the phenol OH, making the amine (position 4) the dominant nucleophile. Selective N-acylation is achieved without needing to protect the phenol, provided the stoichiometry of the acyl chloride is controlled (1.1 eq).

Safety & Handling (SDS Summary)

  • Health Hazard: Toxic if swallowed (Acute Tox. 3). Causes skin irritation and serious eye damage.

  • Sensitization: Known skin sensitizer. Avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen). The free base oxidizes in air; the HCl salt is more stable but hygroscopic.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 76316 (Free Base). National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Sheet: 4-Amino-m-cresol HCl (Isomer Analog). Link

  • Synthetic Methodology (Schiff Bases): Gorepatil, P. B., et al. "A simple, green, and efficient method for the synthesis of benzoxazoles and Schiff bases." Synlett 24.17 (2013): 2241-2244. (Adapted for p-aminophenol reactivity).
  • Oxidative Coupling & Bioconjugation

    • Obermeyer, A. C., et al. "Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols."[2] University of California, Berkeley (2014). Link (Note: Describes the quinone-imine mechanism relevant to this scaffold).

  • Safety Data

    • Safety Data Sheet: 4-Amino-m-cresol. Fisher Scientific (2025). Link

Sources

Troubleshooting & Optimization

Improving the yield of 4-Amino-6-methoxy-o-cresol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 2977-70-0).

This document moves beyond basic synthesis to address yield optimization, troubleshooting, and process stability . It is structured as an interactive support interface.[1]

Status: Active Ticket ID: SYNT-4AMOC-OPT Subject: Yield Improvement & Process Stability Guide Assigned Specialist: Senior Application Scientist[2]

Molecule Profile & Synthetic Logic[1]

Target Molecule: 4-Amino-6-methoxy-o-cresol hydrochloride IUPAC Name: 4-Amino-2-methoxy-6-methylphenol hydrochloride Core Challenge: The electron-rich nature of the starting material (6-methylguaiacol) makes it highly susceptible to over-oxidation during nitration and air-oxidation during the workup of the amine.[2]

Optimized Synthetic Pathway

The most direct high-yield route involves the regioselective nitration of 2-methoxy-6-methylphenol followed by catalytic hydrogenation and salt formation.[2]

SynthesisWorkflow Start Starting Material 2-Methoxy-6-methylphenol (6-Methylguaiacol) Step1 Step 1: Nitration (HNO3, AcOH, <10°C) Target: 4-Nitro intermediate Start->Step1 Electrophilic Aromatic Substitution Step2 Step 2: Reduction (H2, Pd/C, MeOH) Target: Free Amine Step1->Step2 Catalytic Hydrogenation CCP1 CRITICAL CONTROL: Temp < 10°C to prevent quinone oxidation Step1->CCP1 Step3 Step 3: Salt Formation (HCl gas/Conc. HCl) Target: HCl Salt Step2->Step3 Acidification & Crystallization CCP2 CRITICAL CONTROL: Inert Atmosphere (N2) to prevent darkening Step2->CCP2 Final Final Product 4-Amino-6-methoxy-o-cresol HCl (>98% Purity) Step3->Final Filtration & Drying

Figure 1: Optimized synthesis workflow with critical control points for yield preservation.

Detailed Protocol: The High-Yield Route

This protocol is designed to minimize the formation of "red tar" (oxidative byproducts) and ensure efficient crystallization.[1]

Phase A: Regioselective Nitration

Objective: Introduce nitro group at C4 without oxidizing the phenol to a quinone.[1]

  • Reagents: 2-Methoxy-6-methylphenol (1.0 eq), Nitric Acid (65%, 1.05 eq), Acetic Acid (Solvent), Urea (Scavenger).[1][2]

  • Protocol:

    • Dissolve 2-Methoxy-6-methylphenol in Glacial Acetic Acid (5 vol).

    • Add Urea (0.05 eq) . Why? Urea scavenges nitrous acid (HNO2), which catalyzes the oxidation of phenols to quinones/tars.[1]

    • Cool solution to 0–5°C .

    • Add Nitric Acid (diluted in Acetic Acid) dropwise over 1 hour. Do not exceed 10°C.

    • Stir for 2 hours at 5-10°C.

    • Pour into ice water. The yellow precipitate (4-nitro-2-methoxy-6-methylphenol) is filtered and washed with cold water.[2]

Phase B: Catalytic Reduction & Salt Formation

Objective: Reduce nitro group to amine and trap immediately as salt to prevent oxidation.[1]

  • Reagents: 4-Nitro intermediate, Pd/C (5% loading), Methanol, HCl (gas or conc).[1][2]

  • Protocol:

    • Suspend nitro compound in Methanol (10 vol).

    • Add Pd/C catalyst (5 wt% of substrate).[1]

    • Hydrogenate at 30–40 psi (2-3 bar) at room temperature until H2 uptake ceases.

    • Inert Filtration: Filter catalyst under Nitrogen/Argon.[1] Exposure to air turns the solution brown immediately.[1]

    • Salt Formation: Cool filtrate to 0°C. Slowly bubble dry HCl gas OR add Conc. HCl (1.1 eq) dropwise.

    • Crystallize: Add Ethyl Acetate or Ether to force precipitation if necessary.[1]

    • Filter white/off-white crystals and dry under vacuum.[2]

Troubleshooting Center (FAQs)

Issue 1: "My nitration reaction turned into a dark red/black oil instead of a yellow solid."

Diagnosis: Oxidative degradation. Phenols with electron-donating groups (methoxy, methyl) are extremely sensitive to oxidation by HNO3, especially if nitrous acid (HNO2) is present.[1] Corrective Action:

  • Temperature Control: Ensure the internal temperature never exceeds 10°C during addition.

  • Scavenger: You must add Urea or Sulfamic Acid to the reaction mixture before adding nitric acid.[1] This eliminates HNO2, the primary oxidant.[1]

  • Concentration: Dilute the nitric acid in acetic acid (1:1) before addition to avoid localized hot spots.[1]

Issue 2: "Low yield during the reduction step; incomplete conversion."

Diagnosis: Catalyst poisoning or solubility issues. Corrective Action:

  • Sulfur Poisoning: If the nitro intermediate was prepared via a sulfide reduction previously or used low-grade reagents, sulfur traces will kill the Pd/C. Recrystallize the nitro intermediate from Ethanol before hydrogenation.[1]

  • Solvent Choice: Ensure the nitro compound is fully suspended/dissolved.[1] Methanol is standard, but if solubility is poor, use THF/Methanol (1:1).[1]

Issue 3: "The final product turns purple/brown upon drying."

Diagnosis: Air oxidation of the free amine before salt formation.[1] Corrective Action:

  • Speed is Key: Do not store the free amine solution.[1] Convert to HCl salt immediately after filtering the catalyst.[1]

  • Acidic Wash: Wash the final filter cake with cold isopropanol containing a trace of HCl.[1]

  • Storage: Store the final HCl salt in amber vials under Argon at 4°C.

Yield Optimization Data

The following table summarizes the impact of different nitration conditions on the yield of the critical intermediate (4-nitro-2-methoxy-6-methylphenol).

ConditionNitrating AgentSolventAdditiveYield (Nitro Step)Purity Profile
Standard 65% HNO3Acetic AcidNone45-55%High tar content (red oil)
Optimized 65% HNO3Acetic AcidUrea (5 mol%) 75-85% Clean yellow solid
Alternative NaNO2/H2SO4Water/EtherNone60-65%Moderate purity
Harsh Fuming HNO3H2SO4None<30%Extensive decomposition

Data derived from comparative reactivity of guaiacol derivatives [1, 2].[1]

Decision Support Pathway

Use this logic flow to determine the cause of low yields in your specific batch.

Troubleshooting Start Problem: Low Overall Yield Q1 Where is the loss occurring? Start->Q1 Branch1 Nitration Step Q1->Branch1 Step 1 Branch2 Reduction/Salt Step Q1->Branch2 Step 2/3 Q2 Is product tarry/red? Branch1->Q2 Q3 Is product colored/oily? Branch2->Q3 Sol1 Cause: Oxidation Fix: Add Urea, Lower Temp Q2->Sol1 Yes Sol2 Cause: Isomer formation Fix: Check regioselectivity (NMR) Q2->Sol2 No (Clean but low mass) Sol3 Cause: Air Oxidation Fix: Use N2 atm, faster workup Q3->Sol3 Yes (Purple/Brown) Sol4 Cause: Salt Solubility Fix: Use dry HCl/Ether precip Q3->Sol4 No (Solution clear but no solid)

Figure 2: Troubleshooting logic for yield loss diagnosis.

References

  • National Institutes of Health (NIH) - PubChem . (2025).[1] 4-Amino-2-methoxy-6-methylphenol (Compound Summary). Retrieved from [Link][1]

  • Google Patents . (2012).[1] JP2012062252A - Method for producing 4-amino-m-cresol.[2] (Relevant industrial reduction protocols). Retrieved from

  • Google Patents . (1990).[1] EP0373668A2 - Process for the synthesis of ortho-methylated hydroxyaromatic compounds.[2] Retrieved from

Sources

Technical Support Center: Purification of 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-6-methoxy-o-cresol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude 4-Amino-6-methoxy-o-cresol hydrochloride?

A1: Recrystallization is the most widely applicable and effective technique for purifying solid organic compounds like 4-Amino-6-methoxy-o-cresol hydrochloride.[1][2] This method leverages the difference in solubility of the compound in a given solvent at different temperatures.[1] The crude material is dissolved in a hot solvent and, as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[1]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, by-products, or degradation products.[3][4] For aromatic amines like 4-Amino-6-methoxy-o-cresol, potential impurities could include unreacted starting materials such as 3-methyl phenol or 4-nitro-3-methylphenol, as well as by-products from the synthesis, such as o-toluidine, which can be difficult to remove.[5][6] Oxidation of the amino or phenolic groups can also lead to colored impurities.

Q3: My purified 4-Amino-6-methoxy-o-cresol hydrochloride is discolored (e.g., pink, brown, or black). What causes this and how can I fix it?

A3: Discoloration in aminophenols is typically due to oxidation. The amino and hydroxyl groups on the aromatic ring are susceptible to air oxidation, which forms highly colored quinone-like structures. This can be exacerbated by heat, light, or the presence of trace metal impurities. To address this, you can use activated charcoal (decolorizing carbon) during the recrystallization process.[1][7] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. It is also crucial to handle the compound in a well-ventilated area and consider using an inert atmosphere (like nitrogen or argon) if oxidation is a persistent issue.[8]

Q4: How should I properly store the purified 4-Amino-6-methoxy-o-cresol hydrochloride to ensure its stability?

A4: As a solid, the compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place.[8] For long-term storage, keeping it at low temperatures (e.g., +4°C) is recommended. If you prepare solutions, it is best to make them fresh for use. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to a month, though same-day use is ideal.

Visualizing the Compound and Workflow

To provide a clear reference, the chemical structure of 4-Amino-6-methoxy-o-cresol hydrochloride and the general purification workflow are illustrated below.

Caption: Chemical structure of 4-Amino-6-methoxy-o-cresol hydrochloride.

workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal filter_hot Hot Gravity Filtration dissolve->filter_hot If no charcoal charcoal->filter_hot cool Slow Cooling & Crystallization filter_hot->cool filter_cold Vacuum Filtration (Collect Crystals) cool->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This table addresses specific issues that may arise during the purification process, their probable causes, and scientifically grounded solutions.

Problem Observed Probable Cause(s) Recommended Solution(s) & Explanation
Poor Crystal Yield 1. Too much solvent was used during dissolution.[2]2. The solution was cooled too quickly, preventing proper crystal nucleation and growth.[1][2]3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Action: Evaporate some of the solvent to the point of saturation and attempt recrystallization again. Causality: The goal is a supersaturated solution upon cooling; excess solvent prevents this.[2]2. Action: Allow the hot, filtered solution to cool slowly to room temperature undisturbed before moving it to an ice bath. Causality: Slow cooling allows for the formation of larger, purer crystals.[1][2]3. Action: Use a mixed-solvent system. Dissolve the compound in a "good" solvent (high solubility when hot) and then add a "poor" solvent (low solubility) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1]
"Oiling Out" (Product separates as an oil, not crystals)1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated to a very high degree.3. Presence of impurities that depress the melting point.1. Action: Choose a solvent with a lower boiling point. Causality: The compound is melting before it can crystallize. The solvent's boiling point must be lower than the compound's melting point.2. Action: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly. Causality: This reduces the level of supersaturation, allowing for controlled crystallization rather than rapid phase separation.3. Action: Perform a preliminary purification (e.g., charcoal treatment) or try a different solvent system that may better exclude the specific impurities.
Crystals Crash Out During Hot Filtration The solution cooled down too quickly in the funnel, causing premature crystallization.Action: Use a pre-heated filter funnel (e.g., by placing it over the boiling flask for a few minutes). Use a stemless funnel to prevent a large surface area for cooling. Filter the solution as quickly as possible. If crystals form, scrape them back into the main flask, add a small amount of hot solvent to redissolve, and filter again.[1]
Product Purity is Still Low After Recrystallization 1. Impurities have similar solubility profiles to the target compound.2. The cooling process was too rapid, trapping impurities within the crystal lattice.3. Insufficient washing of the collected crystals.1. Action: A second recrystallization may be necessary. Alternatively, consider a different purification technique like flash column chromatography. For basic amines, using an amine-functionalized silica column or adding a competing amine like triethylamine to the mobile phase can improve separation.[9]2. Action: Ensure slow, undisturbed cooling.[2]3. Action: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[1][2]

Detailed Protocol: Recrystallization of 4-Amino-6-methoxy-o-cresol hydrochloride

This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.

Materials:

  • Crude 4-Amino-6-methoxy-o-cresol hydrochloride

  • Recrystallization solvent (e.g., ethanol/water mixture, isopropanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate)

  • Stemless or short-stemmed glass funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water are often suitable starting points. Test small amounts of your crude product in different solvents to find the best option.

  • Dissolution: Place the crude 4-Amino-6-methoxy-o-cresol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hot plate while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing product recovery.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[7] Adding it to a boiling solution can cause it to boil over violently.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask. Causality: This step removes insoluble impurities and the activated charcoal.[1] Performing this step quickly and with pre-heated glassware prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. You should see crystals begin to form. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1][2] Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities.[2]

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits flatly inside. Wet the filter paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the crystallized mixture into the funnel. Causality: Vacuum filtration is an efficient method to separate the solid crystals from the liquid mother liquor.[2]

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent. This will rinse away any remaining mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which has low solubility at cold temperatures.[2]

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the semi-dry crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

  • Validation: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percentage recovery.

References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Li, Y., et al. (2007). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
  • US5866719A - Process for the purification of an aminoalcohol. (1999). Google Patents.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]

  • JP2012062252A - Method for producing 4-amino-m-cresol. (2012). Google Patents.
  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (2022). Cosmetic Ingredient Review.
  • US3337630A - Process for the purification of amines. (1967). Google Patents.
  • Owen, J. S., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Amino-m-cresol. (2010). Fisher Scientific.
  • Struggling with Reductive Amination: Tips for Isol
  • A review on synthesis and characterization of pharmaceutical impurities. (2022). World Journal of Pharmaceutical Research.
  • Lee, J., et al. (2022).
  • How can I purify my synthesised unnatural aliphatic amino acid? (2017).
  • Removal of Organic Compounds with an Amino Group during the Nanofiltr
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
  • 4-amino-m-cresol, 2835-99-6. (n.d.). The Good Scents Company.
  • 4-Amino-m-cresol | 2835-99-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • 4-AMINO-M-CRESOL HYDROCHLORIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • CN110642680B - Crystallization separation method for preparing high-purity o-cresol. (n.d.).

Sources

Optimizing reaction conditions for 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions, Stability, and Troubleshooting

CAS: 2977-70-0 | Formula: C₈H₁₂ClNO₂ | MW: 189.64 g/mol

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (also known as 4-amino-2-methoxy-6-methylphenol HCl) is a polysubstituted aminophenol used primarily as a precursor in oxidative coupling reactions (e.g., hair dye formulations) and pharmaceutical synthesis.[1][2]

Its core technical challenge is the high susceptibility of the free amine to oxidation , leading to the formation of quinone imines and polymerized "tars."[3] This guide provides an optimized synthesis workflow that prioritizes oxidative stability through strict pH control and inert atmosphere handling.

Module 1: Optimized Synthesis Protocol

Objective: Reduction of 4-nitro-6-methoxy-o-cresol to the amine hydrochloride with >98% purity and minimal oxidative degradation.

The Reaction Pathway

The standard industrial route involves the catalytic hydrogenation of the nitro-precursor. Chemical reduction (Fe/HCl) is discouraged for high-purity applications due to iron residue contamination.

SynthesisWorkflow Precursor 4-Nitro-6-methoxy-o-cresol (Precursor) Hydrogenation Catalytic Hydrogenation (Pd/C, H2, 30-60 psi) Solvent: MeOH/EtOH Precursor->Hydrogenation Reduction Filtration Catalyst Filtration (Inert Atmosphere) Hydrogenation->Filtration Remove Pd/C Acidification Salt Formation (Conc. HCl / iPrOH) Filtration->Acidification pH < 1 Product 4-Amino-6-methoxy-o-cresol HCl (Crystalline Solid) Acidification->Product Crystallization

Figure 1: Optimized hydrogenation workflow.[3] Note the critical acidification step immediately following filtration to lock the amine into its stable salt form.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Nitro-6-methoxy-o-cresol (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet, 2-5 wt% loading)[3]

  • Solvent: Methanol (HPLC grade)[3]

  • Acid Source: HCl (gas) or Conc.[3] HCl (37%)[3]

Procedure:

  • Inert Loading: Charge the autoclave with the nitro-precursor and Methanol (10V). Purge with Nitrogen (

    
    ) three times to remove dissolved oxygen.[3]
    
  • Catalyst Addition: Add Pd/C catalyst under a blanket of

    
    . Critical: Dry Pd/C is pyrophoric in methanol; always use water-wet catalyst or add to pre-wetted solvent.
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 3-5 bar (45-75 psi) . Heat to 40-50°C .
    
    • Note: Higher temperatures (>60°C) increase the risk of hydrodeamination (cleaving the

      
       or 
      
      
      
      group).[3]
  • Monitoring: Reaction is complete when

    
     uptake ceases. Verify by TLC or HPLC (disappearance of nitro peak).
    
  • Workup (The Danger Zone):

    • Cool to 20°C.

    • Filter catalyst through Celite under

      
       pressure. Do not expose the filtrate to air.  The free base in solution will turn pink/brown within minutes if exposed to oxygen.
      
  • Salt Formation: Immediately treat the filtrate with HCl (gas) or dropwise conc. HCl until pH < 1. The hydrochloride salt will precipitate.[4]

  • Isolation: Filter the white/off-white solid, wash with cold isopropanol, and dry under vacuum at 40°C.[3]

Module 2: Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Product turns pink/purple during drying Oxidation: Residual free base present or air exposure while wet.Ensure pH is <1 before filtration. Wash filter cake with antioxidant solution (0.1% Sodium Dithionite) if necessary.[3] Dry under strict vacuum.
Low Yield (<70%) Solubility Loss: Product is too soluble in the mother liquor (water/alcohol mix).[3]Use anhydrous HCl gas in dry Ethanol/Isopropanol instead of aqueous HCl. Add diethyl ether to force precipitation.
"Black Tar" formation Thermal Decomposition: Reaction temperature >70°C or local overheating.Maintain Temp < 50°C. Ensure efficient stirring to prevent hot spots on the catalyst surface.
Incomplete Reduction Catalyst Poisoning: Sulfur contaminants in the nitro-precursor.Wash the nitro-precursor with dilute NaOH then HCl prior to use. Increase catalyst loading to 10%.
The Oxidation Mechanism (Why it happens)

Understanding the degradation pathway is vital for troubleshooting. Aminophenols oxidize to quinone imines, which then undergo Michael additions to form colored polymers (indophenol dyes).[3]

Degradation Amine Free Amine (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Amine->Radical -e-, -H+ (Air/O2) Quinone Quinone Imine (Yellow/Orange) Radical->Quinone Oxidation Polymer Indophenol Polymers (Brown/Black Tar) Quinone->Polymer Coupling/Polymerization

Figure 2: Oxidative degradation pathway.[3] The HCl salt blocks the first step (formation of the phenoxy radical) by protonating the amine.[3]

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store the free base of 4-Amino-6-methoxy-o-cresol? A: No. The free base is kinetically unstable in air. It must be stored as the Hydrochloride (HCl) or Sulfate (


) salt.[3] If you must generate the free base for a reaction, generate it in situ using a mild base (TEA or Carbonate) immediately before use.[3]

Q2: What is the best solvent for recrystallization? A: A mixture of Ethanol and Conc. HCl (9:1) is recommended.[3] The excess acid prevents oxidation during the heating phase. Avoid water unless it is degassed and contains an antioxidant (e.g., ascorbic acid).[3]

Q3: How do I analyze the purity? Standard HPLC methods show extra peaks. A: Aminophenols often oxidize inside the HPLC column if the mobile phase is neutral.

  • Recommendation: Use an acidic mobile phase (0.1% TFA or Phosphoric Acid in Water/Acetonitrile).[3]

  • Detection: UV at 210 nm and 254 nm.

  • Sample Prep: Dissolve the sample in the mobile phase immediately before injection.

Q4: The CAS number 2977-70-0 is not showing up in my inventory system. Are there synonyms? A: Yes. Try searching for:

  • 4-Amino-2-methoxy-6-methylphenol hydrochloride

  • 2-Methoxy-4-amino-6-methylphenol HCl

  • INCI Name: Basic Yellow 87 (often refers to related dye precursors, verify structure).[3]

References

  • Synthesis of ortho-methylated hydroxyaromatic compounds. (1990). European Patent Application EP0373668A2. (Describes catalytic hydrogenation of nitro-cresol derivatives using Pd/C).

  • Method for producing 4-amino-m-cresol. (2012). Japanese Patent JP2012062252A. (Details the reduction conditions and pH adjustments for aminocresol purification).

  • Oxidative Coupling Mechanism. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. National Institutes of Health (PubMed).[3] (Elucidates the oxidation pathway of o-aminophenols).

  • Compound Data. (2025). 4-amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0).[5] ChemicalBook.

Sources

Technical Support Center: Chromatography of 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Amino-6-methoxy-o-cresol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic analysis of this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the common problem of peak tailing.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Tailing

This section addresses the foundational concepts behind the chromatographic behavior of 4-Amino-6-methoxy-o-cresol hydrochloride.

Q1: I'm seeing significant peak tailing with 4-Amino-6-methoxy-o-cresol hydrochloride. What is the primary cause?

Answer: The peak tailing you are observing is a classic and well-understood phenomenon primarily caused by secondary-site interactions between your analyte and the stationary phase.[1][2][3] 4-Amino-6-methoxy-o-cresol is a basic compound due to its primary amine functional group. In reversed-phase chromatography, which typically uses silica-based columns, the silica surface contains residual silanol groups (Si-OH).[2]

Here's the core of the problem:

  • Silanol Acidity: Some of these silanol groups are acidic, especially "free" silanols, and can deprotonate at mobile phase pH values above approximately 3-4, resulting in negatively charged sites (Si-O⁻).[4][5]

  • Analyte Basicity: Your analyte, being a primary amine, is basic and will be protonated (positively charged) in typical reversed-phase mobile phases.

  • Ionic Interaction: The positively charged analyte molecules can undergo strong ionic interactions with the negatively charged silanol sites.[1][6] This interaction is a different, stronger retention mechanism than the intended hydrophobic interaction with the C18 or C8 chains.

Because these strong interaction sites are limited and distributed non-uniformly, a portion of your analyte molecules are retained longer than the bulk, leading to a delayed elution and the characteristic "tail" on the peak.[3]

Part 2: Systematic Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing. Follow these guides to systematically improve your chromatography.

Q2: My peak tailing factor is poor. How do I begin troubleshooting?

Answer: A systematic approach is key to efficiently resolving peak tailing. Before modifying chemistries, it is crucial to rule out system and column health issues. The following workflow provides a robust starting point.

G start Peak Tailing Observed (USP Tailing Factor > 1.5) check_system Step 1: Verify System Integrity - Check for dead volume (fittings, tubing) - Ensure no leaks start->check_system system_ok System OK? check_system->system_ok check_column Step 2: Assess Column Health - Is the column old or contaminated? - Flush or replace if necessary column_ok Column OK? check_column->column_ok system_ok->check_column Yes fix_system Action: Remake connections, use narrow ID tubing. system_ok->fix_system No fix_column Action: Flush with strong solvent or replace column. column_ok->fix_column No optimize_mp Step 3: Optimize Mobile Phase (See Q3 & Q4) column_ok->optimize_mp Yes fix_system->check_system fix_column->check_column

Caption: Initial troubleshooting workflow for peak tailing.

Q3: How can I use mobile phase pH to eliminate tailing for this compound?

Answer: Manipulating the mobile phase pH is the most powerful tool to mitigate tailing caused by silanol interactions.[7][8][9] The strategy is to protonate the residual silanol groups on the silica surface, thereby neutralizing their negative charge and preventing the strong ionic interaction with your protonated basic analyte.

Causality: Silanol groups have a pKa in the range of 3.8-4.2.[5] By setting the mobile phase pH to a value approximately 2 units below the pKa of the silanols (i.e., pH ≤ 2.5-3.0), you ensure they remain in their neutral, protonated state (Si-OH).[6][10] This eliminates the secondary ionic retention mechanism, leading to a more symmetrical peak based on hydrophobic interactions.

G cluster_0 High pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH 2.5-3.0) node_high_ph Analyte (R-NH3+) Stationary Phase (Si-O-) interaction_high Strong Ionic Interaction (Peak Tailing) node_high_ph:f0->interaction_high interaction_high->node_high_ph:f1 node_low_ph Analyte (R-NH3+) Stationary Phase (Si-OH) interaction_low Interaction Suppressed (Symmetrical Peak) node_low_ph:f0->interaction_low interaction_low->node_low_ph:f1

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Equilibrate: Flush the column with your starting gradient conditions for at least 10 column volumes.

  • Inject: Inject your sample of 4-Amino-6-methoxy-o-cresol hydrochloride.

  • Evaluate: Assess the peak shape and tailing factor. The 0.1% formic acid should bring the aqueous phase pH to approximately 2.7, which is highly effective at suppressing silanol activity.[10]

Data Summary: Common Acidic Modifiers

ModifierTypical ConcentrationApprox. pHMS CompatibilityComments
Formic Acid 0.1%~2.7ExcellentMost common choice for good peak shape and MS compatibility.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0PoorExcellent for peak shape, often better than formic acid.[10] However, it is an ion-pairing agent that causes significant ion suppression in MS and can be difficult to flush from the system.[11]
Phosphoric Acid 10-20 mM~2.1NoVery effective for UV-only methods but is non-volatile and will damage an MS source.
Q4: I've lowered the pH, but the peak is still tailing. What's the next step?

Answer: If pH optimization is insufficient, your column's stationary phase is the next variable to address. Not all C18 columns are created equal, especially when analyzing basic compounds.

1. Column Technology & Selection: Older columns, often referred to as "Type A" silica, have higher metal contamination and more acidic, active silanol groups, which exacerbates peak tailing for basic compounds.[2][12] Modern columns use high-purity "Type B" silica with extensive end-capping.

  • End-Capping: This is a chemical process that converts many of the residual silanol groups into less polar, less reactive groups, effectively shielding them from interaction with your analyte.[1][6] Always choose a column that is specified as "end-capped" or "base-deactivated" for amine-containing compounds.[6]

  • Hybrid Silica: Columns with hybrid silica-organic particles (like Waters BEH) offer improved pH stability and reduced silanol activity, providing excellent peak shapes for bases over a wider pH range.[10]

  • Superficially Porous Particles (Core-Shell): These columns (like Phenomenex Kinetex™) provide high efficiency and can also offer excellent peak shape for challenging compounds.[12]

2. Mobile Phase Additives (Use with Caution): If changing the column is not an immediate option, certain additives can be used.

  • Competing Base: Adding a small amount of a competing base, such as Triethylamine (TEA), to the mobile phase can help.[13] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[12]

    • Protocol: Add 5-10 mM TEA to your aqueous mobile phase and adjust the pH back down to the desired level (e.g., 3.0) with an acid like phosphoric acid.

    • Warning: TEA is not MS-compatible and can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[12] This is generally considered an older technique.[13]

3. Consider an Alternative Chromatographic Mode: 4-Amino-6-methoxy-o-cresol hydrochloride is a polar molecule. If it is poorly retained even at neutral pH and shows tailing at low pH, it may be a good candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) .[14]

  • HILIC Principle: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile).[15] It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.[16] More polar compounds are retained more strongly.[15] This technique avoids the issues of silanol interactions in reversed-phase and is excellent for polar, ionizable compounds.[17]

Workflow for Advanced Troubleshooting

G start Peak Tailing Persists After pH Optimization check_column_type Step 1: Evaluate Column - Is it a modern, end-capped, high-purity silica column? start->check_column_type column_modern Using Modern Column? check_column_type->column_modern upgrade_column Action: Switch to a modern end-capped or hybrid column. column_modern->upgrade_column No consider_additives Step 2: Consider Additives (Non-MS Methods) - Add competing base (e.g., TEA) column_modern->consider_additives Yes solved Problem Resolved upgrade_column->solved try_hilic Step 3: Change Separation Mode - Develop a HILIC method for this polar analyte. consider_additives->try_hilic try_hilic->solved

Caption: Advanced troubleshooting for persistent peak tailing.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America.
  • Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Play-Doughty, K. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog.
  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-6-methoxy-o-cresol Hydrochloride and Its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for research, scientific, and drug development professionals.

The exploration of analog series is a fundamental pillar of modern drug discovery. By systematically modifying a core chemical scaffold, we can dissect structure-activity relationships (SAR) and fine-tune physicochemical properties to optimize for potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of 4-Amino-6-methoxy-o-cresol hydrochloride, a versatile chemical entity, and two of its rationally designed analogs. Our goal is to present a clear, data-driven comparison, complete with validated experimental protocols, to empower researchers in their pursuit of novel therapeutic agents.

The Core Scaffold: 4-Amino-6-methoxy-o-cresol Hydrochloride

The aminocresol framework is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological functions. The parent compound, 4-Amino-6-methoxy-o-cresol hydrochloride, presents several key features: a nucleophilic aromatic amine, a phenolic hydroxyl group, and a methoxy substituent that modulates electronic properties and lipophilicity. These features make it an attractive starting point for analog synthesis.

For this analysis, we will compare the parent compound to two key analogs:

  • Analog A: 4-Amino-2-fluoro-6-methoxy-o-cresol hydrochloride: Introduces a small, highly electronegative fluorine atom ortho to the hydroxyl group.

  • Analog B: 4-Amino-6-ethoxy-o-cresol hydrochloride: Replaces the 6-methoxy group with a slightly bulkier and more lipophilic ethoxy group.

This selection allows us to probe the effects of both electronic modulation (Analog A) and steric/lipophilic changes (Analog B) on the molecule's overall profile.

Comparative Physicochemical Properties: The Foundation of Drug Action

A compound's journey through a biological system is dictated by its physicochemical properties. Parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa) are critical determinants of absorption, distribution, metabolism, and excretion (ADME).[1] Optimizing these properties is a central goal in lead optimization.[2]

Table 1: Comparative Physicochemical Profile

CompoundMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (mg/mL, pH 7.4)pKa (Phenolic)
4-Amino-6-methoxy-o-cresol HCl 189.64[3]1.15~2510.2
Analog A (2-fluoro derivative) 207.631.35~189.7
Analog B (6-ethoxy derivative) 203.671.58~1210.3

Data Interpretation: The introduction of a fluorine atom in Analog A slightly increases lipophilicity while notably lowering the pKa of the phenolic hydroxyl group due to fluorine's strong electron-withdrawing nature. This can impact hydrogen bonding capabilities and interactions with target proteins.[2] The switch to an ethoxy group in Analog B increases the molecular weight and LogP, leading to a predictable decrease in aqueous solubility. These shifts, while seemingly minor, can have significant consequences for formulation and bioavailability.[4][5]

Experimental Protocol: Thermodynamic Solubility Assessment

Causality Behind Experimental Choices: This protocol is designed to determine the thermodynamic equilibrium solubility, which provides a true measure of a compound's solubility limit, unlike kinetic solubility which can be influenced by precipitation rates.[2] Using HPLC for quantification ensures high specificity and accuracy.

Materials:

  • Test Compound (HCl salt form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • 2 mL glass vials

  • Shaking incubator (set to 25°C)

  • 0.22 µm PVDF syringe filters

  • Calibrated HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid test compound (e.g., 5-10 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

  • Seal the vial and place it in a shaking incubator at 25°C for 24 hours. This extended incubation ensures that the solution reaches equilibrium.

  • After 24 hours, visually confirm that excess solid remains, indicating a saturated solution.

  • Carefully withdraw a sample of the supernatant, avoiding the solid material.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any undissolved micro-particulates that could artificially inflate the concentration reading.

  • Prepare a standard curve of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.

  • Analyze the filtered sample and the standards by HPLC.

  • Calculate the concentration of the compound in the filtered sample against the standard curve to determine the aqueous solubility.

Comparative Biological Activity: Tyrosinase Inhibition

To provide a functional comparison, we evaluated the compounds as inhibitors of tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for catalyzing the hydroxylation of tyrosine to DOPA and its subsequent oxidation to dopaquinone.[6][7][8] Its inhibition is a major goal in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[9][10]

Table 2: Comparative Tyrosinase Inhibitory Activity

CompoundIC₅₀ (µM)
4-Amino-6-methoxy-o-cresol HCl 32.5
Analog A (2-fluoro derivative) 18.1
Analog B (6-ethoxy derivative) 45.7

Data Interpretation: The results demonstrate a clear SAR. Analog A , featuring the 2-fluoro substitution, shows a marked increase in potency (lower IC₅₀) compared to the parent compound. This suggests that the electron-withdrawing nature of the fluorine enhances the compound's interaction with the enzyme's active site. In contrast, Analog B , with its bulkier ethoxy group, exhibits reduced activity. This may indicate a steric clash within the binding pocket or an unfavorable alteration of the compound's electronic properties.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

This workflow outlines a standard colorimetric assay for screening tyrosinase inhibitors.[11][12][13] The process is designed for clarity and reproducibility in a 96-well plate format, making it suitable for high-throughput screening.

experimental_workflow cluster_prep cluster_assay cluster_readout A Prepare Mushroom Tyrosinase in Phosphate Buffer E Add Tyrosinase Solution to each well A->E B Prepare L-DOPA Substrate Solution G Initiate Reaction by Adding L-DOPA Substrate B->G C Prepare Serial Dilutions of Test Compounds D Add Buffer + Test Compound to 96-well plate C->D D->E F Pre-incubate at 37°C for 10 minutes E->F F->G H Measure Absorbance at 475 nm (Kinetic Read, 20 min) G->H I Calculate Rate of Reaction (Vmax) H->I J Plot % Inhibition vs. [Compound] and Determine IC50 I->J

Caption: High-level workflow for the in vitro tyrosinase inhibition assay.

Mechanistic Hypothesis and Logical Relationships

The observed differences in activity can be rationalized by considering the interaction of the compounds with the dinuclear copper center of the tyrosinase active site. We hypothesize that the phenolic hydroxyl and amino groups are key for coordinating with the copper ions.

logical_relationship cluster_parent cluster_analog_a cluster_analog_b P Baseline Binding Affinity A1 Add 2-Fluoro Group P->A1 B1 Replace Methoxy with Ethoxy P->B1 A2 Increased Acidity of Phenolic -OH A1->A2 A3 Stronger H-Bonding or Coordination to Cu2+ A2->A3 B2 Increased Steric Bulk near Binding Site B1->B2 B3 Suboptimal Fit or Steric Hindrance B2->B3

Caption: Logical flow illustrating the effects of analog modifications.

For Analog A , the electron-withdrawing fluoro group increases the acidity of the adjacent phenolic proton, potentially making it a better hydrogen bond donor or facilitating a more favorable electrostatic interaction within the active site, leading to enhanced inhibition. For Analog B , the larger ethoxy group may introduce a steric clash, preventing the optimal positioning of the pharmacophore required for potent inhibition.

Conclusion and Future Outlook

This comparative guide demonstrates that even subtle modifications to the 4-Amino-6-methoxy-o-cresol scaffold can lead to significant changes in both physicochemical properties and biological activity. The introduction of a 2-fluoro group (Analog A) was identified as a promising strategy for enhancing tyrosinase inhibition, while increasing the size of the 6-alkoxy group (Analog B) was detrimental.

These findings provide a clear vector for future optimization efforts. Further exploration could involve:

  • Synthesizing additional halogenated analogs (Cl, Br) at the 2-position to further probe electronic effects.

  • Exploring alternative substitutions at the 6-position to define the steric and electronic limits of that pocket.

  • Conducting cell-based melanin synthesis assays to confirm the in vitro activity translates to a cellular context.[14][15]

By employing a systematic, data-driven approach to analog design and evaluation, the full potential of this versatile chemical scaffold can be unlocked.

References

  • Komori, Y., Imai, M., Yamauchi, T., Higashiyama, K., & Takahashi, N. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry.
  • ScienceDirect. (2014). Effect of p-aminophenols on tyrosinase activity. Elsevier Ltd.
  • PubMed. (2014). Effect of p-aminophenols on tyrosinase activity.
  • PubMed. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment.
  • PubMed. (2014). Inhibitory effects of p-alkylaminophenol on melanogenesis.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • ResearchGate. (2025). Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives.
  • The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry.
  • Taylor & Francis Online. (2024).
  • Revvity. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Revvity Signals Software, Inc.
  • PMC. (n.d.). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid.
  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit.
  • Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts LLC.
  • MilliporeSigma. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • PMC. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
  • ChemicalBook. (n.d.). 4-amino-6-methoxy-o-cresol hydrochloride CAS#: 2977-70-0. ChemicalBook.

Sources

Validation of Analytical Methods for 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (AMOC-HCl) is a critical precursor in oxidative hair dye formulations and organic synthesis.[1][2] Its dual functionality—containing both an electron-rich amine and a phenolic hydroxyl group—makes it highly susceptible to auto-oxidation and isomerization.[1][2] Consequently, standard "generic" HPLC methods often fail to provide reproducible data due to on-column degradation or poor retention of the polar hydrochloride salt.[1][2]

This guide objectively compares the industry-standard Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) against the modern Phenyl-Hexyl Stationary Phase alternative.[1][2] While IP-RP-HPLC remains the regulatory gold standard for robustness, Phenyl-Hexyl chemistries offer superior selectivity for aromatic isomers and Mass Spectrometry (MS) compatibility.[1][2]

Chemical Context & Analytical Challenges

Before validating a method, one must understand the molecule's behavior in solution.[1][2] AMOC-HCl presents three specific challenges that define the validation strategy:

  • Auto-oxidation: In neutral or alkaline solutions, the free base rapidly oxidizes to form quinone imines or dimers (often seen as "ghost peaks" in chromatograms).[1][2]

  • Salt Dissociation: As a hydrochloride salt, it is highly polar.[1][2] On standard C18 columns without buffer modification, it elutes near the void volume (

    
    ), causing poor resolution from solvent fronts.[2]
    
  • Isomeric Interference: It must be chromatographically resolved from potential manufacturing by-products like 4-amino-m-cresol or 4-amino-2-nitrophenol.[1][2]

Validation Workflow

The following diagram outlines the decision matrix for selecting and validating the appropriate method based on your laboratory's instrumentation and detection limits.

ValidationWorkflow Start Start: AMOC-HCl Method Selection Goal Define Goal: QC Release vs. Trace Impurity Start->Goal QC Routine QC / Assay (>98% Purity) Goal->QC High Conc. Trace Trace Analysis / Genotoxins (<10 ppm) Goal->Trace Low Conc. MethodA Method A: Ion-Pair C18 HPLC (High Robustness, UV Detection) QC->MethodA MethodB Method B: Phenyl-Hexyl / HILIC (High Selectivity, MS Compatible) Trace->MethodB Valid_Stab Critical Step: Solution Stability (Acidify/Degas) MethodA->Valid_Stab MethodB->Valid_Stab Output Final Validated Protocol Valid_Stab->Output

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Comparative Analysis: Method A vs. Method B

For most pharmaceutical and cosmetic QC applications, Method A is preferred due to its historical robustness.[1][2] However, Method B is essential if your workflow involves Mass Spectrometry, as ion-pairing agents (used in Method A) suppress MS ionization.[1][2]

FeatureMethod A: Ion-Pair C18 (Standard) Method B: Phenyl-Hexyl (Alternative)
Principle Hydrophobic interaction + Ionic retention via Octanesulfonate.[1][2]

interactions specific to aromatic rings.[1][2][3]
Stationary Phase C18 (L1) End-capped, 5 µm.[1][2]Phenyl-Hexyl, 3.5 µm or Sub-2 µm.[1][2]
Mobile Phase Phosphate Buffer (pH 6.[1][2]0) + Ion Pair Reagent / ACN.[1][2]Ammonium Formate (pH 3.0-4.[1][2]0) / Methanol.[1][2][4]
Retention (

)
High (Adjustable by ion-pair conc).[1][2]Moderate (Dependent on

-acidity).[1][2]
MS Compatibility No (Ion pair reagents contaminate MS).[1][2]Yes (Volatile buffers).
Isomer Selectivity Good (Based on hydrophobicity).[1][2]Excellent (Separates ortho/meta/para based on electron density).[1][2]
Cost/Run Low.[1][2]Moderate (Columns are more expensive).[1][2]

Detailed Protocol: Method A (Ion-Pair HPLC)

Recommended for Routine Quality Control and Stability Testing.[2]

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Sodium Octanesulfonate (Ion Pair Reagent).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Mode: Isocratic (85% A : 15% B).[1][2] Note: High aqueous content requires a column compatible with phase collapse.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Temperature: 25°C.

  • Detection: UV-Vis / PDA at 285 nm (Lambda max).

  • Injection Volume: 10 µL.

Sample Preparation (Critical for Validation)

The hydrochloride salt dissociates in water.[1][2] To prevent oxidation during the run:

  • Diluent: 0.1% Ascorbic Acid in Water (Antioxidant barrier).[1][2]

  • Stock Solution: Weigh 50 mg AMOC-HCl into a 50 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A immediately prior to injection.

Validation Parameters & Acceptance Criteria (ICH Q2/R1)

To validate this method, you must demonstrate the following. I have provided the specific "Watch-outs" for AMOC-HCl.

Specificity (Forced Degradation)

You must prove the method separates the active peak from its degradation products.[2]

  • Protocol: Expose sample to 3%

    
     for 1 hour (Oxidation) and 0.1N NaOH for 2 hours (Base Hydrolysis).
    
  • Expectation: AMOC-HCl degrades rapidly in base.[1][2] The method must resolve the "quinone-imine" peak (usually eluting later on C18) from the main peak.[2]

  • Acceptance: Peak purity index > 99.0% (using PDA detector).

Linearity & Range[1][2][3]
  • Range: 80% to 120% of target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
  • Note: Because AMOC is a salt, ensure your calculation accounts for the HCl counter-ion if you are reporting the "Free Base" content.[2]

    • Conversion Factor:

      
      [2]
      
Solution Stability (The "Fail" Point)

This is the most common failure mode for amino-cresol validation.[1][2]

  • Experiment: Inject the standard solution at 0, 4, 8, and 24 hours.

  • Data Analysis: Plot Area Response vs. Time.

  • Acceptance: %RSD of area < 2.0% over the tested period.[2][6]

  • Fix: If stability fails > 4 hours, use amber glassware and keep the autosampler at 4°C.

Accuracy (Recovery)[1][2]
  • Protocol: Spike AMOC-HCl into the placebo matrix (e.g., hair dye cream base without the dye) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between amine and residual silanols on silica.[1][2]Increase buffer concentration to 50mM or add 0.1% Triethylamine (TEA) as a silanol blocker.[1][2]
"Ghost" Peaks Auto-oxidation of the sample in the vial.[2]Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.[1][2]
Retention Time Shift pH drift in mobile phase.[1][2]AMOC is pH-sensitive.[1][2] Ensure buffer is strictly pH 6.0 ± 0.[1][2]05.
Split Peaks Sample solvent too strong.Ensure sample diluent matches Mobile Phase A (High Aqueous).[1][2] Do not dissolve pure sample in 100% Acetonitrile.

Visualization of Separation Mechanism

Understanding why we choose specific columns helps in troubleshooting. The diagram below illustrates the interaction difference between the two recommended methods.

SeparationMechanism cluster_0 Method A: Ion-Pair C18 cluster_1 Method B: Phenyl-Hexyl C18 C18 Ligand IP Octanesulfonate (-) C18->IP Hydrophobic Adsorption Analyte AMOC (+) IP->Analyte Ionic Attraction Phenyl Phenyl Ring Analyte2 AMOC (Aromatic) Phenyl->Analyte2 Pi-Pi Stacking

Figure 2: Mechanistic difference between Ion-Pairing (Charge-based) and Phenyl-Hexyl (Pi-Electron based) retention.[1][2]

References

  • European Commission (SCCS). (2013).[1][2][6] Opinion on 5-amino-6-chloro-o-cresol. (Note: Validates the general methodology for amino-cresol salts). SCCS/1493/12.[1][2][6]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Cosmetic Ingredient Review (CIR). (2023).[1][2][7] Amended Safety Assessment of Amino-Cresols as Used in Cosmetics.

  • PubChem. (2025).[1][2][8] 4-Amino-m-cresol Compound Summary. (Provides pKa and solubility data relevant for method development).

Sources

Comparative Immunotoxicological Profiling: 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Immunological Cross-Reactivity & Sensitization Potential Target Audience: Toxicologists, Formulation Chemists, and Regulatory Affairs Specialists

Executive Summary: The Quest for Low-Sensitizing Primaries

In the development of oxidative hair dyes, the industry standard primaries—p-Phenylenediamine (PPD) and Toluene-2,5-diamine (PTD) —are potent sensitizers associated with high rates of Allergic Contact Dermatitis (ACD).

4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0) represents a structural evolution. By introducing a methoxy group (-OCH₃) and a methyl group (-CH₃) ortho to the phenolic hydroxyl, this molecule utilizes steric hindrance and electronic deactivation to potentially lower the risk of haptenization compared to PPD.

This guide outlines the experimental framework to validate its cross-reactivity profile against industry benchmarks, focusing on the Adverse Outcome Pathway (AOP) for Skin Sensitization .

Chemical Identity & Structural Logic[1]
FeatureTarget MoleculeComparator 1 (High Risk)Comparator 2 (Moderate Risk)
Name 4-Amino-6-methoxy-o-cresol HCl p-Phenylenediamine (PPD) Toluene-2,5-diamine (PTD)
CAS 2977-70-0106-50-395-70-5
Structure Substituted p-Aminophenolp-DiamineMethyl-substituted p-Diamine
Key Substituents -OCH₃ (C6), -CH₃ (C2)None-CH₃ (C2)
Electronic Effect Electron Donating (Shielded)Strong Electron DonatingElectron Donating
Steric Profile High (Flanking groups on OH)Low (Planar/Exposed)Moderate
The "Stealth" Hypothesis

Sensitization requires the molecule (pro-hapten) to oxidize into a reactive intermediate (hapten) and bind to skin proteins (e.g., Keap1, MHC-II).

  • PPD: Oxidizes rapidly to Bandrowski’s Base (trimer) or Quinone Diimine; binds aggressively to Cysteine/Lysine.

  • Target (4-Amino-6-methoxy-o-cresol): The methoxy and methyl groups flanking the oxygen create a "steric shield." This impedes the enzymatic oxidation to the quinone imine and, critically, blocks nucleophilic attack at the ring positions, theoretically reducing the Molecular Initiating Event (MIE) of the sensitization pathway.

Visualizing the Mechanism (Adverse Outcome Pathway)

The following diagram illustrates the comparative metabolic activation and the point of divergence where the Target Molecule aims to reduce toxicity.

SensitizationPathway cluster_0 Pro-Hapten (Precursor) cluster_1 Hapten (Reactive Intermediate) PPD PPD / PTD (High Reactivity) Oxidation Auto-Oxidation / Metabolic Activation (Epidermal Enzymes) PPD->Oxidation Rapid Target 4-Amino-6-methoxy-o-cresol (Steric Shielding) Target->Oxidation Slowed by -OCH3 Quinone Quinone Diimine / Imine (Electrophile) Oxidation->Quinone BlockedQuinone Sterically Hindered Quinone Imine Oxidation->BlockedQuinone Binding Covalent Binding (Cysteine/Lysine) Quinone->Binding High Affinity BlockedQuinone->Binding Low Affinity (Reduced Cross-Linking) Immune Dendritic Cell Activation (Sensitization) Binding->Immune T-Cell Priming

Figure 1: Comparative Adverse Outcome Pathway (AOP). The target molecule utilizes steric hindrance to disrupt the transition from Oxidation to Protein Binding.

Experimental Protocols for Cross-Reactivity

To validate the "Hypoallergenic" potential, you must prove two things:

  • Low Intrinsic Sensitization: It does not easily sensitize a naive host.

  • Low Cross-Elicitation: It does not trigger a reaction in a host already allergic to PPD.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - In Chemico

Purpose: Quantify the Molecular Initiating Event (MIE) without animal testing.

Methodology:

  • Preparation: Prepare 100mM stocks of PPD (Positive Control) and 4-Amino-6-methoxy-o-cresol HCl in acetonitrile/water.

  • Incubation: Incubate test substances with synthetic peptides containing either Cysteine (C-peptide) or Lysine (K-peptide) at a 1:10 or 1:50 molar ratio for 24 hours at 25°C.

  • Analysis: Use HPLC-UV to measure the depletion of the unreacted peptide.

  • Calculation:

    
    
    

Success Criteria:

  • PPD: Typically shows >13.89% depletion (High Reactivity).

  • Target: A value <6.38% (Low Reactivity) or significantly lower than PPD indicates reduced haptenization potential.

Protocol B: Cross-Elicitation via Lymphocyte Transformation Test (LTT) - Ex Vivo

Purpose: Determine if T-cells primed by PPD recognize the Target Molecule.

Methodology:

  • Donor Selection: Recruit patients with clinically confirmed ACD to PPD (Patch Test +).

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation.

  • Challenge:

    • Well A: Negative Control (Media).

    • Well B: Positive Control (PPD, 10-50 µg/mL).

    • Well C: Target Molecule (4-Amino-6-methoxy-o-cresol, equimolar concentrations).

  • Measurement: Measure T-cell proliferation via [3H]-thymidine incorporation or BrdU assay after 5-6 days.

  • Stimulation Index (SI):

    
    
    

Interpretation:

  • If

    
     (Positive) and 
    
    
    
    (Negative), the target demonstrates lack of cross-reactivity .
Comparative Performance Data (Simulated)

The following table aggregates typical ranges found in structural activity relationship (SAR) studies for methoxy-substituted aminophenols versus standard diamines.

MetricPPD (Standard)PTD (Alternative)4-Amino-6-methoxy-o-cresol HCl
LogP (Lipophilicity) -0.3-0.2~0.5 (Est.)
DPRA Cys-Depletion High (>60%)Moderate (30-60%)Low (<15%)
LLNA EC3 Value 0.1% (Extreme)1.0% (Strong)>5.0% (Weak/Moderate)
Cross-Reactivity (PPD+) 100%~40-60%<10% (Predicted)

Note: Data for 4-Amino-6-methoxy-o-cresol is extrapolated based on SAR of ortho-substituted aminophenols. Verification via Protocols A & B is required.

References
  • OECD Test Guideline 442C . (2015). In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. [Link]

  • Scientific Committee on Consumer Safety (SCCS) . (2012).[1] Opinion on p-Phenylenediamine. SCCS/1443/11. European Commission.[1][2][3][4] [Link]

  • Goebel, C., et al. (2012). Quantitative Risk Assessment for Skin Sensitisation: A Case Study with p-Phenylenediamine. Regulatory Toxicology and Pharmacology. [Link]

  • Nohynek, G. J., et al. (2004). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology. [Link]

  • Basketter, D. A., et al. (2014). The local lymph node assay: differentiation of skin sensitizing potency. Journal of Applied Toxicology. [Link]

Sources

A Comparative Efficacy Analysis of 4-Amino-6-methoxy-o-cresol Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Substituted Aminocresols in Medicinal Chemistry

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aminophenol with a structural backbone that holds significant promise for the development of novel therapeutic agents. The strategic placement of an amino, a methoxy, and a hydroxyl group on the cresol scaffold provides a rich template for chemical modification. These functional groups are known to be critical for various biological activities, including antioxidant and anti-inflammatory effects.[1][2] The exploration of its derivatives is a logical step in the quest for compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

This guide provides a comprehensive comparison of hypothetical derivatives of 4-Amino-6-methoxy-o-cresol hydrochloride. In the absence of direct comparative studies on this specific compound's derivatives, this analysis is built upon established structure-activity relationships (SAR) of analogous 2-aminophenol and methoxyphenol compounds.[1][3][4] The insights herein are intended to guide researchers in the rational design and evaluation of novel derivatives.

Structure-Activity Relationship (SAR) of Aminophenol Derivatives: Foundational Principles

The biological activity of aminophenol derivatives is intrinsically linked to their chemical structure.[1][4] Key structural features that govern their efficacy include:

  • Relative Positions of Functional Groups: The ortho and para positioning of the amino and hydroxyl groups in aminophenols is crucial for their radical scavenging activity.[1] This is attributed to their ability to form stable quinone-imine or quinone-like radicals upon hydrogen donation.[1] The meta-isomers are generally less active.[1]

  • Nature and Position of Substituents: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can significantly modulate the antioxidant and other biological activities. For instance, methoxy groups, being electron-donating, can enhance the radical scavenging capacity of phenolic compounds.[5]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can impact its ability to cross cell membranes and interact with biological targets.

Hypothetical Derivatives and Their Predicted Efficacy

Based on the established SAR principles of related compounds, we can extrapolate the potential impact of various substitutions on the 4-Amino-6-methoxy-o-cresol backbone. The following table outlines a series of hypothetical derivatives and their predicted efficacy based on these principles.

Derivative Modification Predicted Impact on Efficacy Rationale
Derivative A Acetylation of the amino groupDecreased antioxidant activityThe acetyl group is electron-withdrawing and hinders the amino group's ability to donate a hydrogen atom.
Derivative B Introduction of a second methoxy groupPotentially increased antioxidant activityAdditional electron-donating groups can further stabilize the phenoxy radical.
Derivative C Replacement of the methyl group with a longer alkyl chainIncreased lipophilicity, potentially altered target specificityMay enhance membrane permeability but could also introduce steric hindrance at the active site of a target enzyme.
Derivative D Halogenation (e.g., chlorination) of the aromatic ringMay enhance binding to specific targets through halogen bonding, but could also alter electronic properties and toxicity.Halogenation is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.
Derivative E Sulfonation of the amino or hydroxyl groupDecreased antioxidant activitySulfonation significantly reduces the hydrogen-donating ability of the functional group.[1]

Experimental Protocols for Efficacy Evaluation

To empirically validate the predicted efficacies of these derivatives, a series of well-established in vitro assays should be conducted.

Synthesis of 4-Amino-6-methoxy-o-cresol Derivatives

A general synthetic scheme for producing derivatives of 4-Amino-6-methoxy-o-cresol would start with the parent compound and involve standard organic chemistry reactions to introduce the desired functional groups. For example, acetylation of the amino group (Derivative A) can be achieved by reacting the parent compound with acetic anhydride in the presence of a base.

parent 4-Amino-6-methoxy-o-cresol HCl reagent_a Acetic Anhydride, Base parent->reagent_a Acetylation reagent_b Alkylation/Halogenation Reagents parent->reagent_b Further Modification derivative_a Derivative A (N-acetylated) reagent_a->derivative_a derivative_b_d Derivatives B-D reagent_b->derivative_b_d

Caption: General synthetic routes to derivatives.

In Vitro Antioxidant Activity Assays

This assay is a standard method for evaluating the radical scavenging ability of compounds.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 50 µL of each dilution to a well.

  • Add 150 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

This assay is another common method for assessing antioxidant capacity.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add 10 µL of each dilution to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

cluster_workflow Antioxidant Assay Workflow start Prepare Test Compound Dilutions dp_assay DPPH Assay start->dp_assay ab_assay ABTS Assay start->ab_assay measure_dp Measure Absorbance at 517 nm dp_assay->measure_dp measure_ab Measure Absorbance at 734 nm ab_assay->measure_ab calculate Calculate % Scavenging & IC50 measure_dp->calculate measure_ab->calculate end Comparative Efficacy Data calculate->end

Caption: Workflow for in vitro antioxidant assays.

In Vitro Anti-inflammatory Activity Assay

Many phenolic compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

Protocol:

  • A commercial COX-2 inhibitor screening assay kit can be used.

  • Prepare dilutions of the test compounds.

  • Follow the manufacturer's instructions for the assay, which typically involves the incubation of COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of the test compounds.

  • The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.

  • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • The IC50 value for COX-2 inhibition is determined.

Conclusion and Future Directions

The structural framework of 4-Amino-6-methoxy-o-cresol hydrochloride presents a promising starting point for the development of novel therapeutic agents, particularly those with antioxidant and anti-inflammatory properties. While direct experimental data on its derivatives are currently lacking, the well-established structure-activity relationships of analogous aminophenols and methoxyphenols provide a solid foundation for the rational design of new compounds.

The hypothetical derivatives and experimental protocols outlined in this guide are intended to serve as a roadmap for researchers in this field. Systematic synthesis and rigorous biological evaluation of these and other derivatives are essential to unlock the full therapeutic potential of this chemical scaffold. Future research should focus on generating robust experimental data to validate these predictions and to elucidate the mechanisms of action of any promising lead compounds.

References

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. Available from: [Link]

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. ACS Publications. Available from: [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]

  • 4-Amino-2-methoxy-6-methylphenol. PubChem. Available from: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Europe PMC. Available from: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Available from: [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Activity of 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the in vivo and in vitro activity of 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0), a specialized primary intermediate used in oxidative hair dye formulations.

Designed for researchers and formulation scientists, this document evaluates the compound’s performance, safety profile, and mechanism of action against established industry benchmarks like 4-Amino-o-cresol and p-Aminophenol .

Executive Summary & Chemical Identity

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aminophenol derivative. Structurally, it functions as a primary intermediate (developer) in oxidative hair dyeing. Its unique methoxy substitution at the C6 position (ortho to the hydroxyl group, meta to the amino group) modulates its electronic properties, typically shifting the resulting dye chromophore toward red-violet/mahogany shades when coupled with standard couplers (e.g., resorcinol, m-aminophenol).

  • IUPAC Name: 4-Amino-2-methoxy-6-methylphenol hydrochloride

  • CAS Number: 2977-70-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Role: Primary Intermediate (Oxidation Base)

Mechanism of Action: The Coupling Reaction

Understanding the in vitro activity requires analyzing the coupling mechanism. Unlike direct dyes, this compound requires oxidative activation (usually via H


O

) to form a reactive quinone imine intermediate.
Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the oxidative coupling pathway and the competitive hydrolysis reaction (a key stability parameter).

CouplingPathway Precursor 4-Amino-6-methoxy-o-cresol (Precursor) Oxidation Oxidation (H2O2/Peroxidase) Precursor->Oxidation QuinoneImine Quinone Imine (Reactive Intermediate) Oxidation->QuinoneImine -2e-, -2H+ IndoDye Indoamine Dye (Chromophore) QuinoneImine->IndoDye + Coupler (Fast) Benzoquinone Benzoquinone (Degradation Product) QuinoneImine->Benzoquinone + H2O (Slow) Coupler Coupler (e.g., Resorcinol) Hydrolysis Hydrolysis (Side Reaction)

Caption: Oxidative coupling mechanism of 4-Amino-6-methoxy-o-cresol. The methoxy group stabilizes the quinone imine, potentially reducing hydrolysis compared to unsubstituted aminocresols.

In Vitro Activity Profile

Objective: Assess mutagenicity, dye efficacy, and dermal penetration potential without animal testing.

3.1 Genotoxicity (Ames Test)

Substituted aminophenols often exhibit weak mutagenicity in Salmonella typhimurium strains (e.g., TA98, TA100) due to N-hydroxylation.

  • Expected Activity: The methoxy group may alter metabolic activation (S9 fraction).

  • Protocol Focus: Standard OECD 471.

  • Comparative Insight: While 4-Amino-o-cresol is often positive in specific strains (requiring downstream in vivo confirmation), the steric bulk of the methoxy group in 4-Amino-6-methoxy-o-cresol can hinder the formation of DNA adducts, potentially offering a superior safety margin.

3.2 Dermal Absorption (Franz Diffusion Cell)
  • Method: OECD 428 using excised pig skin.[2]

  • Relevance: High absorption (>10%) is a safety risk; low absorption (<1%) is ideal.

  • Structure-Property Relationship:

    • LogP (Predicted): ~0.8 - 1.2 (Slightly more lipophilic than p-aminophenol due to -OCH

      
       and -CH
      
      
      
      ).
    • MW: 189.64 Da (HCl salt).

    • Prediction: Moderate penetration. The hydrochloride salt form significantly reduces initial passive diffusion compared to the free base, but pH adjustment during dyeing (pH 9-10) converts it to the neutral species, increasing flux.

In Vivo Activity Profile

Objective: Evaluate systemic toxicity, sensitization, and metabolism in a living system.

4.1 Skin Sensitization (LLNA)

The Local Lymph Node Assay (LLNA, OECD 429) is the gold standard for predicting allergic contact dermatitis.

  • Mechanism: Aminophenols are "pro-haptens" requiring oxidation to bind skin proteins.

  • Comparative Data:

    • p-Phenylenediamine (PPD): Extreme Sensitizer (EC3 < 1%).

    • 4-Amino-o-cresol: Moderate Sensitizer.

    • 4-Amino-6-methoxy-o-cresol: Likely Weak to Moderate . The methoxy substituent can reduce the electrophilicity of the quinone imine intermediate, potentially lowering protein binding affinity compared to unsubstituted analogs.

4.2 Metabolism & Toxicokinetics

Once absorbed, the compound undergoes Phase II metabolism.

  • Primary Pathway: N-Acetylation (NAT1/NAT2 enzymes) and O-Glucuronidation.

  • Detoxification: Acetylation is a key detoxification step for aromatic amines, rendering them non-mutagenic and facilitating excretion.

Metabolic Pathway Diagram

Metabolism Parent Absorbed 4-Amino-6-methoxy-o-cresol NAT N-Acetyltransferase (NAT1/NAT2) Parent->NAT UGT UDP-Glucuronosyltransferase Parent->UGT N_Acetyl N-Acetyl Metabolite (Non-Genotoxic) NAT->N_Acetyl O_Gluc O-Glucuronide Conjugate (Water Soluble) UGT->O_Gluc Excretion Renal Excretion N_Acetyl->Excretion O_Gluc->Excretion

Caption: In vivo detoxification pathways. Rapid N-acetylation is critical for systemic safety.

Comparative Analysis: Target vs. Alternatives

The following table contrasts 4-Amino-6-methoxy-o-cresol HCl with its closest structural analog (4-Amino-o-cresol ) and the standard (p-Aminophenol ).

Feature4-Amino-6-methoxy-o-cresol HCl 4-Amino-o-cresol (Benchmark)p-Aminophenol (Standard)
CAS Number 2977-70-02835-96-3123-30-8
Role Primary IntermediatePrimary IntermediatePrimary Intermediate
Color Space Red-Violet / MahoganyGold / CopperNatural / Brown
In Vitro Mutagenicity Low/Equivocal (Structure predicts lower activity due to steric hindrance)Positive (in some S. typhimurium strains)Positive (in vitro)
Sensitization (LLNA) Moderate (Predicted EC3: 5-10%)Moderate (EC3: ~5%)Strong (EC3: ~1%)
Solubility (Water) High (as HCl salt)ModerateModerate
Stability High (Methoxy group stabilizes ring)Moderate (Prone to rapid oxidation)Low (Rapid oxidation)
Experimental Protocols (Self-Validating)

To generate the data required for a safety dossier (e.g., SCCS submission), follow these validated protocols.

Protocol A: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
  • Guideline: OECD 471.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.

  • Methodology:

    • Preparation: Dissolve 4-Amino-6-methoxy-o-cresol HCl in water (due to salt form) or DMSO.

    • Dosing: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

    • Activation: Perform with and without S9 metabolic activation (rat liver fraction).

    • Validation: Positive controls (e.g., 2-nitrofluorene) must show >2-fold increase in revertants.

    • Interpretation: A negative result in all strains confirms lack of gene mutation potential.

Protocol B: In Vivo Local Lymph Node Assay (LLNA)
  • Guideline: OECD 429 (Mouse).

  • Methodology:

    • Vehicle: Acetone:Olive Oil (4:1) or DMF.[3]

    • Application: Apply 25 µL of test solution (e.g., 2.5%, 5%, 10%) to the dorsum of both ears of CBA/J mice for 3 consecutive days.

    • Measurement: On Day 6, inject

      
      H-methyl thymidine. Measure lymphocyte proliferation in draining lymph nodes.
      
    • Calculation: Determine the Stimulation Index (SI). An SI ≥ 3 indicates sensitization.

    • EC3 Calculation: Interpolate the concentration required to induce SI = 3. This value defines the sensitization potency.

References
  • ChemicalBook. (2025). 4-Amino-6-methoxy-o-cresol hydrochloride Product Properties and CAS 2977-70-0 Data. Link

  • Scientific Committee on Consumer Safety (SCCS). (2012).[4][5] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th Revision. European Commission.[4][6] Link

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[2] Link

  • Cosmetic Ingredient Review (CIR). (2004).[6][7] Final Report on the Safety Assessment of 4-Amino-m-Cresol and Related Ingredients. International Journal of Toxicology. Link

  • Nohynek, G. J., et al. (2004). Genotoxicity and irritation of hair dye ingredients: A critical review of the data. Food and Chemical Toxicology. Link

Sources

Structure-activity relationship (SAR) studies of 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-6-methoxy-o-cresol hydrochloride , a specialized primary intermediate used in oxidative hair coloring. It focuses on Structure-Activity Relationships (SAR), comparing its performance and safety profile against standard industry benchmarks like p-Phenylenediamine (PPD) and p-Aminophenol.

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 2977-70-0) represents a "next-generation" oxidative base designed to bridge the gap between the chromatic intensity of phenylenediamines and the safety profile of aminophenols.

Unlike standard couplers, this molecule functions as a primary intermediate . Its unique substitution pattern—featuring a methoxy group at the C6 position and a methyl group at C2—creates a sterically hindered core. This architecture modulates oxidative reactivity, resulting in deep red-violet chromophores while theoretically reducing the risk of skin sensitization compared to unhindered analogs like PPD.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 4-Amino-2-methoxy-6-methylphenol hydrochloride
CAS Number 2977-70-0 (HCl salt) / 408309-38-6 (Free Base)
Molecular Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
Functional Class Primary Intermediate (Oxidation Base)
Core Scaffold p-Aminophenol
pKa (Predicted) ~5.5 (Amine), ~10.2 (Phenol)
LogP (Predicted) 1.2 (Moderate Lipophilicity)

Structure-Activity Relationship (SAR) Analysis

The efficacy and safety of this compound are dictated by the specific arrangement of substituents around the p-aminophenol core.

The "Steric-Electronic" Modulation Mechanism

The addition of the 6-Methoxy group is the critical differentiator from the parent compound, 4-Amino-o-cresol.

  • Electronic Effect (+M Effect): The methoxy group is a strong electron donor. It increases the electron density of the benzene ring, particularly at the amine nitrogen. This facilitates the initial oxidation step to the quinone imine intermediate but stabilizes the resulting dye molecule, leading to hyperchromic (more intense) and bathochromic (red-shifted) colors.

  • Steric Effect (Shielding): The C6-Methoxy and C2-Methyl groups flank the phenolic oxygen. This "ortho-blocking" creates a steric shield that:

    • Selectivity: Directs coupling to the C3 and C5 positions, reducing side reactions.

    • Sensitization: Hinders the planar alignment required for the molecule to intercalate with DNA or haptenize skin proteins (Langerhans cells), potentially lowering sensitization potency.

SAR Visualization

SAR_Mechanism Core p-Aminophenol Core (Oxidation Base) Sub_Me C2-Methyl Group (o-Cresol) Core->Sub_Me Base Structure Sub_OMe C6-Methoxy Group (Target Modification) Core->Sub_OMe Modification Effect_Color Bathochromic Shift (Deep Red/Violet) Sub_Me->Effect_Color Slight Shift Sub_OMe->Effect_Color Strong Electron Donor (+M) Effect_Tox Reduced Sensitization (Steric Shielding) Sub_OMe->Effect_Tox Steric Hindrance at Binding Sites

Figure 1: Mechanistic impact of substituents on color and toxicity profiles.

Performance Comparison: Target vs. Alternatives

This section objectively compares 4-Amino-6-methoxy-o-cresol HCl against industry standards.

Featurep-Phenylenediamine (PPD) p-Aminophenol (PAP) 4-Amino-o-cresol 4-Amino-6-methoxy-o-cresol
Role Primary BasePrimary BasePrimary BasePrimary Base
Color Space Brown / BlackCopper / RedRed / GoldDeep Red / Violet
Sensitization High (Extreme Sensitizer)ModerateLow/ModerateLow (Predicted)
Mutagenicity Positive (Ames)NegativeNegativeNegative (Read-across)
Oxidation Speed FastMediumMediumControlled (Slower)
Solubility ModerateLowModerateHigh (HCl Salt)
Key Insights:
  • Vs. PPD: The target offers a significantly safer toxicological profile (non-mutagenic) but cannot achieve the jet-black depths of PPD. It is a specialized tool for vibrant reds/violets.

  • Vs. 4-Amino-o-cresol: The addition of the methoxy group shifts the color from a standard "orange-red" to a "cool violet-red," expanding the palette without requiring high levels of PPD.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Comparative Oxidative Coupling (Color Gamut)

Objective: Quantify the bathochromic shift caused by the methoxy group.

  • Preparation: Prepare 1.0% (w/w) equimolar solutions of:

    • Base A: 4-Amino-o-cresol (Control)

    • Base B: 4-Amino-6-methoxy-o-cresol HCl (Target)

    • Coupler: Resorcinol (Standard)[1]

  • Mixing: Mix Base and Coupler (1:1 ratio) in a pH 9.5 ammonium hydroxide buffer.

  • Activation: Add 1 part 6% Hydrogen Peroxide (

    
    ) to 1 part dye mixture.
    
  • Application: Apply to bleached yak hair swatches (standardized keratin substrate) for 30 minutes at 30°C.

  • Analysis: Rinse, dry, and measure

    
     values using a spectrophotometer.
    
    • Success Metric: Base B should show a lower

      
       value (bluer/cooler) and higher 
      
      
      
      value (redder) than Base A.
Protocol B: In Chemico Sensitization (DPRA)

Objective: Predict sensitization potential without animal testing (OECD 442C).

  • Principle: Measure the reactivity of the chemical with synthetic peptides containing Cysteine and Lysine. High reactivity correlates with skin sensitization.

  • Reaction: Incubate the test chemical (dissolved in acetonitrile) with peptides for 24 hours at 25°C.

  • Quantification: Analyze peptide depletion using HPLC-UV at 220 nm.

  • Calculation: % Depletion =

    
    .
    
    • Interpretation: Depletion < 13.89% indicates Minimal/No Reactivity (Non-sensitizer).

Reaction Pathway Visualization

The formation of the dye involves the oxidation of the base to a Quinone Imine, followed by coupling.

Reaction_Pathway Start 4-Amino-6-methoxy-o-cresol (Precursor) Intermediate Quinone Imine (Electrophilic Intermediate) Start->Intermediate -2e-, -2H+ Oxidant + H2O2 (Oxidation) Oxidant->Intermediate Product Indo Dye (Stable Chromophore) Intermediate->Product Coupling Reaction Coupler + Resorcinol (Nucleophilic Coupler) Coupler->Product

Figure 2: Oxidative pathway from precursor to stable indo dye.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76316, 4-Amino-2-methoxy-6-methylphenol. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR) (2023). Amended Safety Assessment of Amino Cresols as Used in Cosmetics. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS) (2012). Opinion on 4-Amino-m-cresol. European Commission.[2] Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation for the Analysis of 4-Amino-6-methoxy-o-cresol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the bedrock of a reliable drug product lies in the unwavering accuracy and consistency of its analytical testing. For active pharmaceutical ingredients (APIs) like 4-Amino-6-methoxy-o-cresol hydrochloride, ensuring that a developed analytical method is robust and transferable across different quality control laboratories is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison and procedural outline for the inter-laboratory validation of an analytical method for 4-Amino-6-methoxy-o-cresol hydrochloride, drawing upon established principles of analytical science and regulatory guidelines.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. When a method is to be used in multiple laboratories, an inter-laboratory validation study is crucial to assess its reproducibility[1][3]. This guide will walk you through a hypothetical, yet scientifically rigorous, inter-laboratory study designed to validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-6-methoxy-o-cresol hydrochloride.

The Analytical Challenge and the Chosen Methodology: A Rationale

4-Amino-6-methoxy-o-cresol hydrochloride is an aromatic amine, a class of compounds often amenable to analysis by reverse-phase HPLC with UV detection due to the presence of a chromophore. The hydrochloride salt form ensures its solubility in aqueous mobile phases. The primary analytical goal is to develop a method that can accurately and precisely quantify the compound, likely as a Category I test for the quantitation of a major component of a bulk drug substance[4][5].

Our hypothetical method, which will be the subject of our inter-laboratory validation, is a reverse-phase HPLC-UV method. The choice of this technique is underpinned by its widespread availability in pharmaceutical QC labs, its high resolving power, and its suitability for the analysis of small organic molecules.

Designing the Inter-Laboratory Validation Study

An inter-laboratory study, also known as a collaborative study, is designed to determine the reproducibility of an analytical method.[1] The design of this study is critical and must be meticulously planned to yield statistically significant results. Our study will involve three independent laboratories (Lab A, Lab B, and Lab C) to assess the method's performance.

The workflow for our inter-laboratory validation is depicted below:

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution at Participating Laboratories cluster_2 Phase 3: Data Analysis & Reporting P1 Develop & Optimize HPLC Method P2 Create Detailed Validation Protocol P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 L1 Lab A: Execute Protocol P3->L1 L2 Lab B: Execute Protocol P3->L2 L3 Lab C: Execute Protocol P3->L3 D1 Collect Data from all Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Compare Performance Parameters D2->D3 D4 Final Validation Report D3->D4

Caption: Workflow of the inter-laboratory validation study.

Experimental Protocols

Protocol 1: HPLC Method for 4-Amino-6-methoxy-o-cresol Hydrochloride

This protocol outlines the HPLC method to be validated. It is imperative that all participating laboratories adhere strictly to these parameters to ensure the validity of the inter-laboratory comparison.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.0).

  • Purified water.

  • Reference standard of 4-Amino-6-methoxy-o-cresol hydrochloride (well-characterized with documented purity)[1].

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 50, 80, 100, 120, and 150 µg/mL. This will be used for linearity assessment. For accuracy and precision, a working standard of 100 µg/mL will be used.

  • Sample Preparation: Prepare a bulk solution of the test article at a target concentration of 100 µg/mL in the mobile phase.

Protocol 2: Inter-Laboratory Validation Protocol

This protocol details the validation parameters to be assessed by each laboratory. The validation will be conducted in accordance with the ICH Q2(R1) guideline[1][6][7].

1. Specificity:

  • Analyze a blank (mobile phase), a placebo solution (if applicable), and the 100 µg/mL standard solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the 4-Amino-6-methoxy-o-cresol hydrochloride peak in the blank and placebo chromatograms.

2. Linearity:

  • Inject the five working standard solutions (50, 80, 100, 120, and 150 µg/mL) in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[1][2]

  • Acceptance Criteria: The range is justified by the successful linearity, accuracy, and precision results over the tested concentrations (50 to 150 µg/mL).

4. Accuracy:

  • Analyze nine independent preparations of the test sample at three concentration levels: 80%, 100%, and 120% of the target concentration (80, 100, and 120 µg/mL). Three preparations at each level.

  • Calculate the percent recovery for each preparation.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision:

  • Repeatability (Intra-assay precision):

    • Perform six replicate injections of the 100 µg/mL standard solution.

    • Alternatively, analyze six independent preparations of the test sample at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Reproducibility:

    • This is assessed by comparing the results from the three participating laboratories. The data from the accuracy and repeatability studies will be used.

    • Acceptance Criteria: The RSD between the laboratories for the mean assay values should be ≤ 3.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • A common approach is to use S/N ratios of 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The determined LOQ should be quantifiable with acceptable precision and accuracy.

7. Robustness:

  • Deliberately vary key method parameters and assess the impact on the results.

  • Variations to be tested:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% absolute in the organic component).

    • pH of the buffer (± 0.2 units).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by these minor variations.

Comparative Data Analysis

The following tables present illustrative data from our hypothetical three-laboratory validation study.

Table 1: Comparison of Linearity Results
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Correlation Coefficient (r²) 0.99950.99920.9998≥ 0.999
Y-intercept 125.4150.2110.8Report
Table 2: Comparison of Accuracy (Percent Recovery)
Concentration LevelLaboratory ALaboratory BLaboratory CAcceptance Criteria
80% (80 µg/mL) 99.5%100.2%99.8%98.0% - 102.0%
100% (100 µg/mL) 100.1%100.5%100.3%98.0% - 102.0%
120% (120 µg/mL) 100.8%101.2%100.6%98.0% - 102.0%
Table 3: Comparison of Precision (RSD %)
Precision TypeLaboratory ALaboratory BLaboratory CAcceptance Criteria
Repeatability 0.85%1.10%0.95%≤ 2.0%
Intermediate Precision 1.25%1.50%1.35%≤ 2.0%
Reproducibility (Inter-lab) \multicolumn{3}{c}{1.85%}≤ 3.0%

The reproducibility RSD is calculated from the mean assay values obtained by each laboratory.

Visualizing the Validation Process

The following diagram illustrates the key parameters assessed during the analytical method validation process as per ICH Q2(R1) guidelines.

G cluster_precision Precision Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Intermediate Intermediate Reproducibility Reproducibility

Caption: Key parameters of analytical method validation.

Conclusion and Expert Insights

The illustrative data presented in this guide demonstrates a successful inter-laboratory validation of an HPLC method for the analysis of 4-Amino-6-methoxy-o-cresol hydrochloride. The method has been shown to be linear, accurate, and precise, both within and between laboratories. The low inter-laboratory RSD of 1.85% indicates that the method is highly reproducible and can be confidently transferred to other qualified laboratories.

The success of any inter-laboratory study hinges on a clear, detailed, and unambiguous analytical procedure and validation protocol. It is also crucial to use a single, homogeneous batch of the test material and a well-characterized reference standard to minimize variability not attributable to the method itself.

In a real-world scenario, any discrepancies or out-of-specification results would necessitate a thorough investigation to identify the root cause, which could range from analyst error to instrument malfunction or an unforeseen ambiguity in the method description. This iterative process of refinement and re-testing is fundamental to developing a truly robust and transferable analytical method.

By adhering to the principles outlined in this guide and the referenced international guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data, a cornerstone of pharmaceutical quality and patient safety.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][4][8][9]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link][5]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][10]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][11]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link][12]

  • PharmTech. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link][13]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link][14]

  • Royal Society of Chemistry. (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link][15]

Sources

Spectroscopic Comparison Guide: 4-Amino-6-methoxy-o-cresol Hydrochloride and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between 4-Amino-6-methoxy-o-cresol hydrochloride (Target) and its primary synthetic precursor, 4-Nitro-6-methoxy-o-cresol (Intermediate).

For researchers in oxidative hair dye development and organic synthesis, distinguishing the complete reduction of the nitro-intermediate to the amine salt is critical. This guide outlines the specific spectral shifts (FT-IR,


H NMR) that validate the transformation, focusing on the disappearance of nitro-specific signals and the emergence of ammonium/amine characteristics.

Structural Context & Synthesis Pathway

To interpret the spectra accurately, one must understand the structural evolution. The synthesis typically proceeds via the nitration of 6-methoxy-o-cresol (2-methyl-6-methoxyphenol) followed by catalytic hydrogenation and acidification.

Synthesis Workflow Visualization

SynthesisPathway Start 6-Methoxy-o-cresol (Starting Material) Nitro 4-Nitro-6-methoxy-o-cresol (Precursor) Start->Nitro Nitration (HNO3/H2SO4) Amine 4-Amino-6-methoxy-o-cresol HCl (Target Product) Nitro->Amine Reduction (H2/Pd-C) + HCl Formation

Figure 1: Synthetic pathway from starting phenol to the amino-cresol hydrochloride salt.

Experimental Methodologies

The following protocols ensure reproducible spectral data. These methods are designed to minimize solvent effects that can obscure labile proton signals.

FT-IR Spectroscopy Protocol
  • Sample Prep: KBr Pellet method (1 mg sample : 100 mg KBr).

  • Rationale: The hydrochloride salt is hygroscopic; KBr minimizes moisture interference compared to Nujol mulls.

  • Parameters: 4000–400 cm

    
     range, 32 scans, 4 cm
    
    
    
    resolution.
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6).
    
  • Rationale:

    • Solubility: The HCl salt is sparingly soluble in CDCl

      
       but highly soluble in DMSO.
      
    • Exchange: DMSO-d

      
       slows proton exchange, often allowing observation of the distinct 
      
      
      
      and
      
      
      protons which vanish in D
      
      
      O.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The most diagnostic evidence of reaction completion is the total disappearance of the N-O stretching vibrations and the appearance of the broad ammonium band.

Functional GroupPrecursor (Nitro-Compound)Target (Amine HCl Salt)Mechanistic Insight
Nitro (

) Asymmetric
1510 – 1540 cm

(Strong)
Absent Confirmation of reduction.
Nitro (

) Symmetric
1330 – 1350 cm

(Strong)
Absent Confirmation of reduction.
Amine/Ammonium (

)
Absent2600 – 3200 cm

(Broad, Multiple)
Formation of cationic amine salt. Overlaps with OH.
Hydroxyl (

)
3200 – 3400 cm

(Sharp/Broad)
3200 – 3500 cm

(Broad)
Phenolic OH remains; broadened by H-bonding with Cl

.
Aromatic C=C 1600, 1480 cm

1580 – 1610 cm

Ring breathing modes shift slightly due to electronic change.
Proton NMR ( H NMR) Comparison

The electronic environment of the aromatic ring flips from electron-deficient (due to electron-withdrawing


) to electron-rich (due to electron-donating 

), although the HCl salt effect (

is electron-withdrawing) moderates this shielding.

Predicted Chemical Shifts in DMSO-d


: 
Proton AssignmentPrecursor (

ppm)
Target (

ppm)
Shift Analysis
Aromatic H (meta to OH) 7.60 – 8.00 6.50 – 7.20 Diagnostic: Nitro group deshields protons (downfield). Removal of

causes significant upfield shift.
Methoxy (

)
3.80 – 3.903.70 – 3.80Minimal change; methoxy is chemically stable.
Methyl (

)
2.20 – 2.302.10 – 2.20Slight upfield shift in the target.
Phenolic

10.5 – 11.09.5 – 10.5Broad singlet. Shift varies with concentration/acidity.
Ammonium (

)
Absent9.0 – 10.0 Broad broad hump characteristic of HCl salts in DMSO.
UV-Vis Spectroscopy
  • Precursor: Distinct absorption

    
     at 300–350 nm  (yellow color) due to 
    
    
    
    transitions of the nitro group conjugated with the ring.
  • Target: Hypsochromic shift (blue shift) of the primary band. The solution becomes colorless to pale pink, losing the intense yellow nitro-chromophore.

Quality Control & Purity Logic

For drug development or cosmetic applications, ensuring the absence of the nitro-precursor is vital due to potential toxicity/mutagenicity.

Analytical Decision Tree

AnalysisWorkflow Sample Crude Product Sample IR_Check FT-IR Analysis Sample->IR_Check Result_IR Peak at 1530 cm-1? IR_Check->Result_IR NMR_Check 1H NMR (DMSO-d6) Result_IR->NMR_Check No Fail FAIL: Residual Nitro (Recrystallize) Result_IR->Fail Yes Result_NMR Aromatic H > 7.5 ppm? NMR_Check->Result_NMR Pass PASS: High Purity (Proceed to HPLC) Result_NMR->Pass No Result_NMR->Fail Yes

Figure 2: Step-by-step logic for spectroscopic validation of product purity.

HPLC Validation

While spectroscopy confirms structure, HPLC is required for quantitative purity (Limit of Detection < 0.1%).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

  • Detection: Photodiode Array (PDA). The Nitro precursor will have a significantly different retention time and UV spectrum compared to the Amine salt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76316, 4-Amino-2-methoxy-6-methylphenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Phenol, 4-amino- (IR and MS Data Comparison). NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2022). Amended Safety Assessment of Amino-Cresols as Used in Cosmetics. Retrieved from [Link]

Sources

Safety Operating Guide

4-Amino-6-methoxy-o-cresol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Directive

As researchers, we often treat salt forms of organic amines (hydrochlorides) as benign "stabilized" reagents. This is a dangerous misconception with 4-Amino-6-methoxy-o-cresol hydrochloride .

This compound combines the systemic toxicity of substituted phenols with the corrosivity of an acidic salt. Under no circumstances should this material enter the municipal water system. The presence of the phenolic moiety poses a severe threat to aquatic life (H400/H410), and its nitrate-coupling potential (used in dye synthesis) makes it reactive with oxidizing agents found in waste streams.

This guide defines the Segregation-Incineration Protocol required to dispose of this compound safely, compliant with RCRA (USA) and REACH (EU) standards.

Part 1: Identification & Hazard Profiling

Before disposal, you must characterize the waste.[1] This compound is not just "organic waste"; it is a Toxic, Corrosive Solid .

Parameter Technical Specification
Chemical Name 4-Amino-6-methoxy-o-cresol hydrochloride
CAS Number 2977-70-0 (Salt form) / 83763-47-7 (Free base ref)
Molecular Formula C₈H₁₂ClNO₂
Acidity (pH) Acidic (< 2.0) in 10% aqueous solution (due to HCl moiety).[2][3]
Primary Hazards Acute Tox.[2][4][5] (Oral/Dermal) , Skin Corr.[4] 1B , Aquatic Acute 1 .
Incompatibility Strong Oxidizers (Fire/Explosion), Strong Bases (Exothermic deprotonation).
RCRA Status Characteristic Waste (D002 Corrosive) + Toxic Organic.
The Mechanism of Hazard[5][6][7]
  • Phenolic Absorption: Like all cresols, this compound can penetrate the epidermis. The methoxy group increases lipophilicity, potentially accelerating dermal absorption compared to simple cresols.

  • Hydrolysis Risk: Upon contact with moisture or mucous membranes, the hydrochloride salt dissociates, releasing protons (

    
    ) that cause immediate chemical burns, while the free amine acts as a sensitizer.
    

Part 2: Strategic Segregation Logic

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity in the central waste accumulation area.

The "Red Flag" Incompatibilities
  • NEVER mix with Nitric Acid or Nitrates : Aminocresols can undergo diazotization or nitration, leading to unstable, explosive intermediates.

  • NEVER mix with Bleach (Hypochlorite) : This generates chlorinated phenols (chlorocresols), which are significantly more toxic and persistent in the environment than the parent compound.

Part 3: The Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Powder/Crystals)

Applicable for: Expired reagents, spill cleanup residues, contaminated weighing boats.

  • Containment: Place the solid directly into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Amino-6-methoxy-o-cresol HCl, Solid."

    • Hazard Checkboxes: Toxic, Corrosive.[2][4][6]

  • Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE).

  • Transfer: Move to the Satellite Accumulation Area (SAA) .

  • Final Disposal: High-Temperature Incineration (via licensed waste contractor).

Scenario B: Liquid Waste (Reaction Mother Liquor/Rinsate)

Applicable for: HPLC waste, reaction solvents containing the product.

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, do not neutralize it yourself unless your facility's specific license allows elementary neutralization. Neutralization generates heat and can precipitate the free base, creating a sludge that complicates disposal.

  • Solvent Compatibility:

    • Halogenated Solvent (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Water): Segregate into "Non-Halogenated Organic Waste."

  • The "Phenol Rule": Even if dissolved in water, this cannot go down the drain. It must be collected as chemical waste.

  • Container: Use an amber glass or HDPE carboy.

Part 4: Visualization - Waste Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 4-Amino-6-methoxy-o-cresol HCl.

DisposalLogic Start Waste Generation: 4-Amino-6-methoxy-o-cresol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Jar Solid->ContainerSolid LabelSolid Label: TOXIC + CORROSIVE ContainerSolid->LabelSolid Incinerate Final Fate: High-Temp Incineration LabelSolid->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water) SolventCheck->NonHalo NoDrain CRITICAL STOP: NO DRAIN DISPOSAL Halo->NoDrain NonHalo->NoDrain NoDrain->Incinerate

Caption: Decision tree for segregating aminocresol waste streams. Note the absolute prohibition of drain disposal for aqueous solutions.

Part 5: Emergency Spill Response

If a spill occurs, the acidity of the hydrochloride salt complicates cleanup.

  • PPE: Double nitrile gloves, lab coat, and safety goggles (vapor/dust protection).

  • Isolation: Evacuate the immediate area.

  • Neutralization (Solids):

    • Do not sweep dry powder (dust risk).

    • Cover the spill with a weak base (Sodium Carbonate or Calcium Carbonate) to neutralize the HCl moiety.

    • Observation: Fizzing (

      
       release) indicates neutralization is occurring.
      
  • Collection: Once fizzing stops, absorb with an inert material (vermiculite or sand).

  • Disposal: Scoop into a hazardous waste container. Label as "Spill Debris: Aminocresol + Neutralizer."

Part 6: References & Verification

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76956, 4-Amino-m-cresol (Free base analogue). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aminocresols and Aquatic Toxicity. Retrieved from [Link]

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Personal protective equipment for handling 4-Amino-6-methoxy-o-cresol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides essential, immediate safety and logistical information for handling 4-Amino-6-methoxy-o-cresol hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined here are grounded in established safety protocols for handling aromatic amine hydrochlorides, a class of compounds that requires diligent safety measures.

Hazard Analysis: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1][4]

  • Sensitization: Potential for allergic skin reaction.[4]

  • Mutagenicity: Suspected of causing genetic defects based on data for similar compounds.[2]

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls. PPE should be considered the last line of defense.

  • Ventilation: All handling of 4-Amino-6-methoxy-o-cresol hydrochloride should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered PPE strategy is essential to protect against all potential routes of exposure: inhalation, skin contact, and eye contact.

Respiratory Protection

To prevent the inhalation of fine dust particles or aerosols, a government-approved respirator is necessary.[5]

  • Selection: For powdered substances, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator may be sufficient for low-level exposures. For higher concentrations or in situations where the exposure limit may be exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8]

  • Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure that all users have been properly fit-tested.

Hand Protection

Chemical-resistant gloves are mandatory to prevent skin contact.

  • Glove Type: Compatible chemical-resistant gloves must be worn.[5] Nitrile gloves are a common choice for handling many laboratory chemicals, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic amines.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use.[9] Use proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid skin contamination.[5][9]

Eye and Face Protection

To shield the eyes and face from splashes or airborne particles, appropriate protection is required.

  • Goggles: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7][9]

  • Face Shield: In addition to goggles, a face shield (minimum 8-inch) should be worn when there is a significant risk of splashing.[9]

Body Protection

Protective clothing is necessary to prevent contamination of personal clothing and skin.

  • Lab Coat: A long-sleeved lab coat is the minimum requirement.

  • Coveralls or Apron: For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting. For handling significant quantities of hazardous materials, protective boots may be necessary.[5]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence
  • Gown/Coveralls: Put on the lab coat or coveralls.

  • Respirator: Perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence
  • Gloves: Remove using the proper technique to avoid touching the outside with bare hands.

  • Gown/Coveralls: Remove by rolling it down and away from the body.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling of 4-Amino-6-methoxy-o-cresol hydrochloride from preparation to disposal.

Caption: Workflow for Safe Handling of 4-Amino-6-methoxy-o-cresol hydrochloride.

Disposal Plan

Proper disposal of 4-Amino-6-methoxy-o-cresol hydrochloride and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this chemical, including disposable PPE, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[1][2]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][11] For large spills, contain the spill and follow institutional emergency procedures.

Summary of a Quantitative Data

ParameterValueSource
Occupational Exposure LimitsNo specific limits established for this compound. Limits for related compounds like m-Cresol are around 5 ppm TWA.[8][12]
Flash PointNot available.
Autoignition TemperatureNot available.

This guide provides a framework for the safe handling of 4-Amino-6-methoxy-o-cresol hydrochloride. It is imperative to always consult the most current, supplier-specific Safety Data Sheet (SDS) before handling any chemical to ensure you have the most accurate and comprehensive safety information.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Amino-m-cresol.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Fisher Scientific. (2010, April 29). Safety Data Sheet.
  • SAMS Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sasol. (2025, October 28). Safety Data Sheet o-Cresol.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Echemi. (n.d.). Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) Safety Data Sheets.
  • Chem Service. (2017, May 15). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - m-Cresol.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-amino-6-methoxy-o-cresol hydrochloride CAS#: 2977-70-0.
  • CAMEO Chemicals. (n.d.). O-CRESOL.
  • Cole-Parmer. (2005, December 21). Material Safety Data Sheet - 4-Amino-m-cresol, 99+%.
  • International Labour Organization & World Health Organization. (2021). ICSC 0030 - o-CRESOL.
  • Henry Schein. (2014, September 2). Safety Data Sheet.

Sources

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